molecular formula C18H32Br4O2 B156648 9,10,12,13-Tetrabromooctadecanoic acid CAS No. 1794-89-4

9,10,12,13-Tetrabromooctadecanoic acid

Katalognummer: B156648
CAS-Nummer: 1794-89-4
Molekulargewicht: 600.1 g/mol
InChI-Schlüssel: HTORNZPNCYXGMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10,12,13-Tetrabromo-stearic acid is a long-chain fatty acid.

Eigenschaften

IUPAC Name

9,10,12,13-tetrabromooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32Br4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTORNZPNCYXGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939215
Record name 9,10,12,13-Tetrabromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-89-4
Record name 9,10,12,13-Tetrabromooctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1794-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10,12,13-Tetrabromooctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1794-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10,12,13-Tetrabromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10,12,13-tetrabromooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Structural Elucidation of 9,10,12,13-Tetrabromooctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural elucidation of 9,10,12,13-Tetrabromooctadecanoic acid. The document details the established synthetic route via the bromination of linoleic acid and outlines the analytical techniques required for comprehensive structural verification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 9,10,12,13-Tetrabromooctadecanoic acid is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₂Br₄O₂[1][2][3]
Molecular Weight 600.06 g/mol [1][2]
Melting Point 115 °C[2][4]
Appearance Solid[3]
CAS Number 1794-89-4[1][2]

Synthesis of 9,10,12,13-Tetrabromooctadecanoic Acid

The primary and most well-documented method for the synthesis of 9,10,12,13-Tetrabromooctadecanoic acid is the direct bromination of linoleic acid. This reaction proceeds via an electrophilic addition of bromine across the two double bonds of the linoleic acid carbon chain.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow of 9,10,12,13-Tetrabromooctadecanoic Acid Start Linoleic Acid Reaction Bromination with Br₂ in Petroleum Ether Start->Reaction Purification Washing with Petroleum Ether Reaction->Purification End 9,10,12,13-Tetrabromooctadecanoic Acid Purification->End Elucidation_Workflow Structural Elucidation Workflow Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Confirmation Structural Confirmation MS->Confirmation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Confirmation C_NMR->Confirmation

References

Physical and chemical properties of 9,10,12,13-Tetrabromooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,12,13-Tetrabromooctadecanoic acid, also known as 9,10,12,13-tetrabromostearic acid, is a halogenated derivative of linoleic acid, an omega-6 fatty acid. Its structure incorporates four bromine atoms across the original double bonds of the linoleic acid backbone. This modification significantly alters its physical and chemical properties, making it a subject of interest for various chemical applications, including its use as a synthetic intermediate or as a reference standard in analytical chemistry. This document provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known spectral characteristics.

Core Physical and Chemical Properties

The addition of four bromine atoms to the C18 fatty acid chain results in a molecule with a significantly higher molecular weight and altered polarity compared to its unsaturated precursor. A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name 9,10,12,13-tetrabromooctadecanoic acid[1]
Synonyms 9,10,12,13-Tetrabromostearic acid[2][3]
CAS Number 1794-89-4[4][3]
Molecular Formula C18H32Br4O2[4][3]
Molecular Weight 600.07 g/mol [3]
Appearance White to off-white solid
Melting Point 115 °C
Solubility Insoluble in water. Expected to be soluble in non-polar organic solvents such as ethers and halogenated hydrocarbons.
Purity Commercially available with purity >97%[2][3]

Experimental Protocols

Synthesis of 9,10,12,13-Tetrabromooctadecanoic Acid from Linoleic Acid

This protocol describes the synthesis via the direct bromination of linoleic acid. The principle of this reaction is the electrophilic addition of bromine across the double bonds of the fatty acid.

Materials:

  • Linoleic acid

  • Diethyl ether (anhydrous)

  • Bromine

  • 5% Sodium thiosulfate solution

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a beaker equipped with a mechanical stirrer, dissolve the linoleic acid in diethyl ether.

  • Chill the solution to 0-10°C using an ice bath.

  • Slowly add a stoichiometric amount of bromine (2 moles of Br2 per mole of linoleic acid) dissolved in a small amount of diethyl ether from a dropping funnel. Maintain the temperature below 20°C throughout the addition.

  • After the addition is complete, the solution should retain a deep red color, indicating an excess of bromine.

  • Allow the reaction mixture to stand in the ice bath at 0-10°C overnight. A white precipitate of 9,10,12,13-Tetrabromooctadecanoic acid will form.

  • To quench the excess bromine, add a 5% sodium thiosulfate solution dropwise until the red color disappears.

  • Collect the white precipitate by suction filtration using a Büchner funnel.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting material and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dioxane.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Linoleic_Acid Linoleic Acid (in Diethyl Ether) Reaction_Vessel Reaction at 0-10°C Linoleic_Acid->Reaction_Vessel Bromine Bromine (Br2) Bromine->Reaction_Vessel Precipitation Precipitation Reaction_Vessel->Precipitation Electrophilic Addition Filtration Filtration Precipitation->Filtration Washing Washing with cold Ether Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product 9,10,12,13-Tetrabromooctadecanoic Acid Recrystallization->Final_Product

Synthesis of 9,10,12,13-Tetrabromooctadecanoic Acid
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • Materials: 9,10,12,13-Tetrabromooctadecanoic acid, Methanolic HCl (or BF3-Methanol), Hexane, Anhydrous Sodium Sulfate.

  • Procedure:

    • Place approximately 10 mg of the sample in a screw-capped test tube.

    • Add 2 mL of methanolic HCl.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 2 mL of hexane and 1 mL of water.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAME to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: HP-5ms (30 m x 0.250 mm ID x 0.25 µm) or equivalent.

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 minute.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

Expected Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (after derivatization) and characteristic fragmentation patterns. Due to the presence of bromine, isotopic patterns for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br) will be observed. The fragmentation will likely involve cleavage at the C-C bonds adjacent to the bromine atoms and loss of bromine radicals.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 9,10,12,13-Tetrabromooctadecanoic acid.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

2. ¹H NMR Spectroscopy:

  • Expected Signals:

    • ~0.9 ppm: A triplet corresponding to the terminal methyl group (CH3).

    • ~1.2-1.6 ppm: A complex multiplet region for the methylene groups (CH2) of the aliphatic chain.

    • ~2.3 ppm: A triplet for the methylene group alpha to the carboxylic acid (CH2COOH).

    • ~4.0-4.5 ppm: Multiplets corresponding to the methine protons attached to the carbons bearing the bromine atoms (CH-Br).

    • ~10-12 ppm: A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D2O.

3. ¹³C NMR Spectroscopy:

  • Expected Signals:

    • ~14 ppm: Terminal methyl carbon.

    • ~22-34 ppm: Methylene carbons of the aliphatic chain.

    • ~50-60 ppm: Carbons attached to bromine (C-Br).

    • ~179-181 ppm: Carboxylic acid carbon (COOH).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities or involvement in signaling pathways of 9,10,12,13-Tetrabromooctadecanoic acid. Its primary role appears to be in chemical synthesis and as an analytical standard. The high degree of bromination significantly alters its structure from naturally occurring fatty acids, suggesting it is unlikely to be a substrate for common metabolic enzymes. However, like many halogenated organic compounds, it should be handled with care as its toxicological properties are not well-defined.[1]

Conclusion

9,10,12,13-Tetrabromooctadecanoic acid is a well-characterized synthetic derivative of linoleic acid. Its physical and chemical properties are dominated by the presence of the four bromine atoms, which impart a higher melting point and different solubility characteristics compared to its parent fatty acid. The experimental protocols for its synthesis via bromination and its analysis by GC-MS and NMR are well-established methodologies for fatty acid chemistry. While its biological role is not documented, its well-defined structure makes it a useful compound for researchers in the fields of synthetic organic chemistry and analytical science.

References

In-Depth Technical Guide: 9,10,12,13-Tetrabromooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,12,13-Tetrabromooctadecanoic acid, a halogenated fatty acid, is a derivative of octadecanoic acid (stearic acid). This document provides a comprehensive overview of its known chemical and physical properties, including its CAS registry number and various synonyms. It is important to note that while basic identifying information is readily available, in-depth experimental data, detailed biological activity, and specific signaling pathways associated with this compound are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 9,10,12,13-Tetrabromooctadecanoic acid are summarized below. This data is compiled from various chemical databases and supplier information.

PropertyValue
CAS Number 1794-89-4[1][2][3][4]
Molecular Formula C₁₈H₃₂Br₄O₂[1][2][4]
Molecular Weight 600.07 g/mol [1][4]
IUPAC Name 9,10,12,13-tetrabromooctadecanoic acid[5]
Melting Point 115 °C[2]
EINECS Number 217-266-0[2]

A comprehensive list of synonyms for 9,10,12,13-Tetrabromooctadecanoic acid is provided to aid in literature searches and material sourcing.

Synonym
9,10,12,13-Tetrabromostearic acid[1][2][3][4]
Tetrabromostearicacid[2]

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, analysis, or biological evaluation of 9,10,12,13-Tetrabromooctadecanoic acid.

General analytical methods for the determination of brominated fatty acids, often in the context of brominated vegetable oils (BVO), include:

  • Gas Chromatography-Flame Ionization Detector (GC-FID): Used for the quantification of brominated vegetable oil content in commercial soft drinks after transesterification to fatty acid methyl esters.[6]

  • Atmospheric Pressure Gas Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (APGC-QTOF): Employed for the qualitative confirmation of bromostearic acid methyl esters.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A rapid method for the quantification of brominated vegetable oil in soft drinks.[7]

  • Combustion Ion Chromatography: A technique used for the determination of brominated additives like BVO in beverages.[8]

It is important to note that these methods are for the general class of brominated fatty acids or BVO and would require specific adaptation and validation for the analysis of 9,10,12,13-Tetrabromooctadecanoic acid.

Biological Activity and Signaling Pathways

There is a significant lack of specific information regarding the biological activity and signaling pathways of 9,10,12,13-Tetrabromooctadecanoic acid in the available literature.

Research on brominated vegetable oils (BVO), which contain various brominated fatty acids, has raised health concerns. Studies on rats fed with BVO have shown an increase in the triacylglycerol content in the heart, liver, and soleus muscle.[9] Chronic intake of BVO in rats has also been associated with an increase in triglyceride content and total and esterified cholesterol in heart muscle.[10] The U.S. Food and Drug Administration (FDA) has noted that studies on BVO raised concerns about potential effects on the heart, and more recent studies in rodents indicated potential negative health effects on the thyroid.[11] As of August 2, 2025, BVO will no longer be permitted in food in the United States.[12]

The direct effects and specific molecular targets of 9,10,12,13-Tetrabromooctadecanoic acid remain uncharacterized.

Due to the absence of specific data on signaling pathways for 9,10,12,13-Tetrabromooctadecanoic acid, a logical workflow for its initial investigation is proposed below.

Investigation_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Mechanism of Action Analysis Synthesis Synthesis of 9,10,12,13-Tetrabromooctadecanoic acid Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro InVivo In Vivo Model Studies (e.g., Rodent Models) InVitro->InVivo TargetID Target Identification (e.g., Proteomics) InVivo->TargetID Pathway Signaling Pathway Elucidation TargetID->Pathway

References

Unveiling the Enigma of 9,10,12,13-Tetrabromooctadecanoic Acid: A Technical Guide to its Potential Natural Occurrence, Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide delves into the current scientific understanding of 9,10,12,13-tetrabromooctadecanoic acid, a polybrominated fatty acid. While this compound is a known component of synthetic brominated vegetable oils (BVOs), its presence in nature remains unconfirmed. However, the vast chemical diversity of marine organisms, particularly their propensity for producing halogenated lipids, provides a compelling basis for investigating its potential natural origins. This document serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its hypothetical biosynthesis, potential natural sources, and detailed analytical methodologies for its detection and characterization.

Hypothetical Natural Occurrence and Biosynthesis

The marine environment is a rich reservoir of unique chemical structures, with marine algae and invertebrates being prolific producers of halogenated organic compounds. Red algae (Rhodophyta) and marine sponges, in particular, are known to synthesize a variety of brominated lipids.[1][2] This capability is attributed to the presence of halogenating enzymes, such as haloperoxidases, which catalyze the incorporation of bromine into organic molecules.[3]

While the natural occurrence of 9,10,12,13-tetrabromooctadecanoic acid has not been definitively reported in the scientific literature, a plausible biosynthetic pathway can be hypothesized based on established biochemical principles. The likely precursor for this molecule is linoleic acid (a C18:2 fatty acid), which is common in many organisms. The proposed pathway involves two key steps:

  • Desaturation: The introduction of two additional double bonds into the linoleic acid backbone to form a conjugated diene system.

  • Enzymatic Bromination: The stereospecific addition of four bromine atoms across the double bonds, catalyzed by bromoperoxidases.

hypothetical_biosynthesis cluster_precursor Precursor Fatty Acid cluster_pathway Hypothetical Biosynthetic Pathway Linoleic_Acid Linoleic Acid (C18:2) Desaturation Fatty Acid Desaturases Linoleic_Acid->Desaturation Enters Pathway Intermediate Octadecatetraenoic Acid Intermediate Desaturation->Intermediate Introduction of conjugated double bonds Bromination Bromoperoxidase-mediated Bromination Intermediate->Bromination Addition of 4 Br atoms Product 9,10,12,13-Tetrabromooctadecanoic Acid Bromination->Product

Figure 1: Hypothetical biosynthetic pathway of 9,10,12,13-tetrabromooctadecanoic acid.

Potential Natural Sources

Given the prevalence of brominated compounds in the marine biosphere, several organisms could be considered potential, albeit unconfirmed, sources of 9,10,12,13-tetrabromooctadecanoic acid. These include:

  • Red Algae (Rhodophyta): Species from this phylum are renowned for their diverse halogenated secondary metabolites.[1]

  • Marine Sponges: Sponges are known to host symbiotic microorganisms that produce a vast array of bioactive compounds, including brominated fatty acids.[4][5]

  • Cyanobacteria: Certain species of marine cyanobacteria have also been identified as producers of halogenated organic molecules.

Quantitative Data on Related Brominated Fatty Acids

To date, there is no available quantitative data on the concentration of 9,10,12,13-tetrabromooctadecanoic acid in any natural source. However, studies on other brominated fatty acids in marine organisms provide a valuable point of reference for potential concentration ranges.

Brominated Fatty AcidMarine SourceConcentration RangeReference
Monobrominated Fatty Acids (C25-C27)Dragmacidon reticulatum (Sponge)Up to 14.2% of total fatty acids[5]
6-bromo-5,9-hexacosadienoic acidAmphimedon terpenensis (Sponge)Not specified[4]
Other Organobromine CompoundsVarious marine biotang/g to µg/g lipid weight[6]

Experimental Protocols

The following section outlines a comprehensive experimental workflow for the extraction, purification, and identification of 9,10,12,13-tetrabromooctadecanoic acid from a marine biological matrix, adapted from established methods for the analysis of brominated fatty acids.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Identification SamplePrep 1. Sample Preparation (Lyophilization & Homogenization) LipidExtract 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) SamplePrep->LipidExtract Purification 3. Chromatographic Purification (e.g., Solid-Phase Extraction) LipidExtract->Purification Derivatization 4. Derivatization to FAMEs (Fatty Acid Methyl Esters) Purification->Derivatization LCMS 5b. LC-MS/MS Analysis (Direct analysis of free fatty acid) Purification->LCMS Alternative GCMS 5a. GC-MS Analysis (Separation & Mass Spectrometry) Derivatization->GCMS Structure 6. Structure Elucidation (Comparison with standards, fragmentation analysis) GCMS->Structure LCMS->Structure

Figure 2: Generalized experimental workflow for the analysis of 9,10,12,13-tetrabromooctadecanoic acid.

1. Sample Preparation

  • Lyophilization: The biological sample (e.g., algal biomass, sponge tissue) should be freeze-dried (lyophilized) to remove water content, which can interfere with solvent extraction.

  • Homogenization: The dried sample is then ground into a fine powder to increase the surface area for efficient lipid extraction.

2. Lipid Extraction

  • Solvent System: A modified Folch or Bligh-Dyer method is recommended. A common solvent system is a mixture of chloroform and methanol (2:1, v/v).

  • Procedure: The homogenized sample is suspended in the solvent mixture and agitated for a sufficient period. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the total lipid extract.

3. Chromatographic Purification

  • Solid-Phase Extraction (SPE): The crude lipid extract can be fractionated using SPE to isolate the fatty acid fraction from other lipid classes. A silica-based sorbent is typically used, with elution solvents of increasing polarity.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

  • Transesterification: The purified fatty acid fraction is converted to its methyl esters (FAMEs) to increase volatility for gas chromatography. This is typically achieved by reacting the fatty acids with a reagent such as boron trifluoride in methanol (BF3-MeOH).

5. Analytical Identification and Quantification

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Separation: The FAMEs mixture is separated on a GC column (e.g., a polar capillary column).

    • Identification: The mass spectrometer detects the eluted compounds. The mass spectrum of 9,10,12,13-tetrabromooctadecanoic acid methyl ester will exhibit a characteristic isotopic pattern due to the presence of four bromine atoms.

    • Quantification: Quantification can be achieved by using an appropriate internal standard and generating a calibration curve with a certified reference standard of 9,10,12,13-tetrabromooctadecanoic acid.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Direct Analysis: This technique allows for the analysis of the underivatized free fatty acid.

    • Separation: Reversed-phase liquid chromatography is typically employed.

    • Identification and Quantification: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the identification and quantification of the target analyte through specific precursor-to-product ion transitions.

Conclusion

While the natural occurrence of 9,10,12,13-tetrabromooctadecanoic acid remains to be definitively established, the rich chemical landscape of the marine environment, coupled with the known biosynthesis of other brominated lipids, provides a strong rationale for its potential existence in nature. The hypothetical biosynthetic pathway and the detailed analytical protocols outlined in this guide offer a framework for future research aimed at isolating and characterizing this and other novel halogenated fatty acids from marine sources. Such investigations could unveil new bioactive molecules with potential applications in drug discovery and development. Further exploration of the metabolomes of red algae and marine sponges is a promising avenue for discovering the natural sources of this intriguing molecule.

References

Toxicological Profile of 9,10,12,13-Tetrabromooctadecanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available toxicological information for 9,10,12,13-Tetrabromooctadecanoic acid (CAS No. 1794-89-4). Despite a comprehensive search of scientific literature and toxicological databases, it is crucial to note that in-depth toxicological studies for this specific compound are exceedingly limited. The information presented herein is based on publicly accessible safety data sheets and chemical repositories.

Hazard Identification and Classification

9,10,12,13-Tetrabromooctadecanoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1]

Table 1: GHS Hazard Classification [1]

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

The signal word associated with these classifications is "Warning".[1]

Quantitative Toxicological Data

A thorough literature search did not yield specific quantitative toxicological data such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) for 9,10,12,13-Tetrabromooctadecanoic acid. A safety data sheet for a related, non-brominated compound, stearic acid, lists an oral LD50 in rats as 4600 mg/kg, but this is not directly applicable to the tetrabrominated form.[2] The addition of four bromine atoms to the fatty acid backbone can significantly alter its toxicological properties.

Due to the absence of specific studies, no quantitative data can be presented in a tabular format for comparative analysis.

Experimental Protocols

No detailed experimental protocols for toxicological assessments of 9,10,12,13-Tetrabromooctadecanoic acid were found in the public domain. Standardized OECD guidelines for testing chemicals would likely be followed for any future studies on this compound. These would include, but not be limited to:

  • Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Irritation/Corrosion: OECD Test Guideline 404

  • Eye Irritation/Corrosion: OECD Test Guideline 405

  • Genotoxicity: Ames test (OECD 471), In vitro micronucleus assay (OECD 487)

  • Repeated Dose Toxicity: OECD Test Guideline 407 (28-day) or 408 (90-day)

Signaling Pathways and Mechanism of Toxicity

There is no available information regarding the signaling pathways or mechanisms of toxicity for 9,10,12,13-Tetrabromooctadecanoic acid. Research on other brominated compounds, such as brominated flame retardants, has indicated potential for endocrine disruption and effects on thyroid hormone signaling; however, it is unknown if 9,10,12,13-Tetrabromooctadecanoic acid shares these properties. Without experimental data, any discussion of signaling pathways would be purely speculative.

Data Visualization

Given the lack of experimental data and identified signaling pathways, a diagram illustrating these aspects cannot be generated. However, a logical workflow for the hazard identification of a chemical with limited data is presented below.

Hazard_Identification_Workflow cluster_0 Data Sources cluster_1 Information Extraction cluster_2 Hazard Assessment SDS Safety Data Sheets (SDS) GHS GHS Classification SDS->GHS PubChem Chemical Databases (e.g., PubChem) PubChem->GHS Lit Scientific Literature ToxData Toxicological Endpoints (LD50, NOAEL) Lit->ToxData No Data Found Protocols Experimental Protocols Lit->Protocols No Data Found HazardID Hazard Identification GHS->HazardID ToxData->HazardID

References

Unveiling the Double-Edged Sword: A Technical Guide to the Biological Activity of Brominated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated fatty acids (BFAs), a class of lipids characterized by the incorporation of one or more bromine atoms, are emerging from the shadows of general toxicity to be recognized for their potent and specific biological activities. Historically associated with the adverse effects of brominated vegetable oils (BVOs), recent research has illuminated their capacity to modulate key cellular processes through precise interactions with enzymes and signaling pathways. This technical guide provides an in-depth exploration of the core biological activities of BFAs, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and drug development endeavors.

Enzyme Inhibition: A Promiscuous and Potent Activity

A primary mechanism through which brominated fatty acids exert their biological effects is through the inhibition of a variety of enzymes, particularly those involved in lipid metabolism. Their structural similarity to endogenous fatty acids allows them to interact with the active sites or allosteric sites of these enzymes, often leading to irreversible inhibition.

1.1. Inhibition of Fatty Acid β-Oxidation

Brominated fatty acids are potent inhibitors of mitochondrial β-oxidation, the central pathway for the catabolism of fatty acids. The introduction of a bromine atom, particularly at the α-position, disrupts the enzymatic reactions of this pathway.

A key target is 3-ketoacyl-CoA thiolase , the enzyme responsible for the final step of the β-oxidation spiral. Incubation of rat liver mitochondria with 10 µM DL-2-bromooctanoate leads to the complete and irreversible inactivation of 3-ketoacyl-CoA thiolase I.[1] The proposed mechanism involves the mitochondrial conversion of 2-bromooctanoate to 2-bromo-3-ketooctanoyl-CoA, an α-haloketone that acts as the active inhibitor.[1] This targeted inhibition leads to an accumulation of short-chain acyl-CoA derivatives.[2]

1.2. Disruption of Protein Acylation and Deacylation

Protein S-palmitoylation, the reversible attachment of palmitate to cysteine residues, is a critical post-translational modification that governs protein localization, stability, and function. The brominated fatty acid analogue 2-bromopalmitate (2-BP) is a widely used tool to study this process, acting as a general inhibitor of protein acyltransferases (PATs), the enzymes that catalyze palmitoylation.[3]

2-BP covalently blocks the formation of the acyl-intermediate of PATs with an in vitro IC50 of approximately 10 µM.[3] It also inhibits the plasma membrane localization of GAP43-YFP, a marker of palmitoylation, in live cells with a similar IC50 of 14.9 µM.[3] However, the activity of 2-BP is not limited to PATs. It also inhibits acyl-protein thioesterases (APTs), the enzymes responsible for depalmitoylation, through an uncompetitive mechanism.[4] This dual inhibition underscores the complexity of using 2-BP as a specific inhibitor and highlights its profound impact on the entire palmitoylation cycle. Furthermore, 2-bromopalmitate and its CoA derivative are considered promiscuous inhibitors, affecting a range of membrane-bound enzymes involved in lipid metabolism, including mono- and diacylglycerol acyltransferases, with calculated Ki values lower than the Km for the natural substrate, palmitoyl-CoA.[5]

Modulation of Cellular Signaling Pathways

By inhibiting key enzymes, particularly those involved in protein palmitoylation, brominated fatty acids can significantly alter critical cellular signaling pathways. This modulation can lead to a range of cellular responses, from altered cell growth and migration to changes in immune responses.

2.1. Interference with Ras and T-Cell Receptor Signaling

The proper localization and function of many signaling proteins are dependent on palmitoylation. The Ras family of small GTPases, central regulators of cell proliferation and differentiation, require palmitoylation for their trafficking to and anchoring at the plasma membrane.[6][7][8] By inhibiting PATs, 2-bromopalmitate prevents Ras palmitoylation, leading to its mislocalization and subsequent inhibition of downstream signaling cascades such as the FGF/ERK pathway.[1] This has been shown to suppress the proliferation, invasion, and migration of hypopharyngeal squamous cell carcinoma (HPSCC) cells in vitro at a concentration of 50 μM.[1]

Similarly, T-cell receptor (TCR) signaling is critically dependent on the palmitoylation of key components like the Src-family kinases Fyn and Lck, and the adaptor protein LAT.[9] Treatment of Jurkat T-cells with 2-bromopalmitate blocks the localization of these proteins to detergent-resistant membranes (lipid rafts), leading to impaired TCR signaling, as evidenced by reduced tyrosine phosphorylation, calcium release, and MAP kinase activation.[9]

2.2. Activation of PPARα Signaling

In contrast to its inhibitory effects, bromide has been shown to alleviate fatty acid-induced lipid accumulation in mouse primary hepatocytes through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signals.[10] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[10][11]

Cytotoxicity and Other Biological Activities

The biological activities of brominated fatty acids extend beyond enzyme inhibition and signaling modulation to include cytotoxicity, anti-parasitic activity, and toxicological effects.

3.1. Cytotoxicity against Cancer Cells

The ability of 2-bromopalmitate to inhibit the malignant behaviors of HPSCC cells highlights the potential of brominated fatty acids as anti-cancer agents.[1] While specific IC50 values for cytotoxicity of many brominated fatty acids are still being determined, their interference with fundamental cellular processes like lipid metabolism and signaling suggests a broad potential for inhibiting cancer cell growth.

3.2. Anti-parasitic and Other Activities

A novel synthetic brominated vinylic fatty acid has demonstrated antileishmanial activity by effectively inhibiting the Leishmania topoisomerase IB enzyme. Furthermore, a polyunsaturated brominated fatty acid isolated from a marine sponge has been shown to exhibit moderate cytotoxicity.

3.3. Toxicology of Brominated Vegetable Oils (BVOs)

It is crucial to acknowledge the toxicological profile of brominated fatty acids, primarily derived from studies on BVOs. Animal studies have linked the consumption of BVOs to myocardial cellular degeneration, edema, necrosis, and increased lipid content in the heart and liver.[12][13] More recent studies have identified the thyroid as a potential target organ of toxicity.[13] These findings have led to the ban of BVOs as a food additive in many countries.[13]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of specific brominated fatty acids.

Table 1: Enzyme Inhibition Data

Brominated Fatty AcidEnzyme/ProcessOrganism/SystemInhibition MetricValueReference
DL-2-Bromooctanoate3-Ketoacyl-CoA Thiolase IRat Liver MitochondriaConcentration for complete inactivation10 µM[1]
2-BromopalmitateProtein Acyltransferases (PATs)In vitroIC50~10 µM[3]
2-BromopalmitateGAP43-YFP Plasma Membrane LocalizationLive CellsIC5014.9 µM[3]
2-BromopalmitateMonoacylglycerol AcyltransferaseRat Liver MicrosomesKi< Km for Palmitoyl-CoA[5]
2-BromopalmitateDiacylglycerol AcyltransferaseRat Liver MicrosomesKi< Km for Palmitoyl-CoA[5]
2-Bromopalmitoyl-CoAMonoacylglycerol AcyltransferaseRat Liver MicrosomesKi< Km for Palmitoyl-CoA[5]
2-Bromopalmitoyl-CoADiacylglycerol AcyltransferaseRat Liver MicrosomesKi< Km for Palmitoyl-CoA[5]

Table 2: Effects on Cellular Processes

Brominated Fatty AcidCellular ProcessCell Line/SystemConcentrationEffectReference
2-BromopalmitateProliferation, Invasion, MigrationFadu (HPSCC) Cells50 µMSuppression[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

5.1. Protocol for 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 60 µM CoA.

    • Substrate: 50 µM Acetoacetyl-CoA.

    • Enzyme: Purified or mitochondrial extract containing 3-ketoacyl-CoA thiolase.

    • Inhibitor: Brominated fatty acid of interest.

  • Procedure:

    • Pre-incubate the enzyme preparation with the brominated fatty acid inhibitor for a specified time at 37°C.

    • Initiate the reaction by adding the acetoacetyl-CoA substrate to the assay buffer containing the pre-incubated enzyme-inhibitor mixture.

    • Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond of acetoacetyl-CoA.

    • Calculate the enzyme activity from the rate of absorbance change.

5.2. Protocol for Acyl-Biotinyl Exchange (ABE) Assay

This assay is used to detect changes in protein palmitoylation.

  • Reagents:

    • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.

    • Blocking Buffer: Lysis buffer containing 10 mM N-ethylmaleimide (NEM).

    • Cleavage Buffer: Lysis buffer containing 1 M hydroxylamine, pH 7.4.

    • Labeling Buffer: Lysis buffer containing 1 mM HPDP-biotin.

    • Streptavidin-agarose beads.

  • Procedure:

    • Lyse cells in Lysis Buffer.

    • Block free thiol groups by incubating the lysate with Blocking Buffer.

    • Precipitate proteins to remove excess NEM.

    • Resuspend the protein pellet and cleave thioester linkages by incubating with Cleavage Buffer.

    • Label the newly exposed cysteine residues by incubating with Labeling Buffer.

    • Capture biotinylated (formerly palmitoylated) proteins using streptavidin-agarose beads.

    • Elute the captured proteins and analyze by western blotting for the protein of interest.

5.3. Protocol for Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the brominated fatty acid for the desired time period.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals with the solubilization solution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by brominated fatty acids and a typical experimental workflow.

Inhibition_of_Ras_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_GDP Ras-GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP GEF-mediated exchange PAT Protein Acyl Transferase (PAT) Ras_GDP->PAT Substrate for Palmitoylation Raf Raf Ras_GTP->Raf Activates FGF_Receptor FGF Receptor FGF_Receptor->Ras_GDP Activates PAT->Ras_GDP Palmitoylates TwoBP 2-Bromopalmitate TwoBP->PAT Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Invasion, Migration ERK->Proliferation Promotes FGF FGF FGF->FGF_Receptor Binds

Inhibition of Ras/ERK Signaling by 2-Bromopalmitate.

PPARa_Activation cluster_nucleus Nucleus cluster_cytosol Cytosol PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes with RXR->PPARa PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Leads to Bromide Bromide Bromide->PPARa Activates

Activation of PPARα Signaling by Bromide.

Experimental_Workflow_Cytotoxicity start Start: Seed Cells in 96-well Plate treat Treat Cells with Brominated Fatty Acid (various concentrations) start->treat incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate % Viability and IC50 Value read->analyze end End analyze->end

References

An In-depth Technical Guide to 9,10,12,13-Tetrabromooctadecanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an overview of 9,10,12,13-tetrabromooctadecanoic acid, including its commercial availability, potential biological significance, and relevant experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid research.

Compound Overview

9,10,12,13-Tetrabromooctadecanoic acid, also known as tetrabromostearic acid, is a halogenated derivative of linoleic acid.[1] Its structure consists of an eighteen-carbon chain with bromine atoms saturating the double bonds at the 9, 10, 12, and 13 positions. This modification significantly alters the physicochemical properties of the parent fatty acid, rendering it a subject of interest for various research applications.

Chemical and Physical Properties: [1]

  • Molecular Formula: C₁₈H₃₂Br₄O₂

  • Molecular Weight: 600.07 g/mol [2]

  • CAS Number: 1794-89-4[1]

  • Appearance: Solid[3]

Commercial Suppliers

For researchers looking to procure 9,10,12,13-tetrabromooctadecanoic acid, several commercial suppliers offer this compound in various purities and quantities. The following table summarizes the available information from a selection of vendors.

SupplierPurityAvailable QuantitiesCatalog Number/Reference
CymitQuimica95%250 mg, 1 g, 5 gIN-DA0026ZW[3]
LabSolutions>97.0% (T)Not specifiedNot specified[2]
Santa Cruz BiotechnologyNot specified1 g, 5 gsc-223308
Fisher Scientificmin 97% (T)10 gNot specified[4]

Note: Availability and specifications are subject to change. Please consult the suppliers' websites for the most current information.

Potential Biological Significance and Toxicity of Brominated Fatty Acids

While specific studies on the biological signaling pathways of 9,10,12,13-tetrabromooctadecanoic acid are limited, research on brominated vegetable oils (BVOs), which contain various brominated fatty acids, provides insights into their potential physiological effects.

Studies on animals fed with BVOs have indicated that brominated fats can accumulate in tissues, particularly in the heart, lungs, and adipose tissue.[5][6] Chronic intake of BVOs has been associated with adverse health effects, including potential disruption of thyroid function, as bromine can compete with iodine.[5] Toxicological studies in rats have shown that diets supplemented with brominated oils can lead to increased triglyceride content in the heart and soleus muscle, along with alterations in plasma cholesterol levels.[7][8] These findings suggest that the presence of bromine on the fatty acid backbone can significantly impact lipid metabolism and tissue homeostasis.

The U.S. Food and Drug Administration (FDA) has revoked the authorization for the use of BVO in food, citing studies that indicate potential adverse health effects in humans.[9] This regulatory action underscores the need for further research into the biological activities and safety profiles of individual brominated fatty acids like 9,10,12,13-tetrabromooctadecanoic acid.

Experimental Protocols

Detailed experimental protocols for the specific use of 9,10,12,13-tetrabromooctadecanoic acid are not widely published. However, standard methodologies for the synthesis, extraction, and analysis of fatty acids can be adapted for this compound.

a) Synthesis of 9,10,12,13-Tetrabromooctadecanoic Acid

A plausible synthetic route for 9,10,12,13-tetrabromooctadecanoic acid involves the direct bromination of linoleic acid.

Materials:

  • Linoleic acid

  • Bromine (Br₂)

  • A suitable inert solvent (e.g., diethyl ether or glacial acetic acid)

  • Sodium thiosulfate solution (for quenching excess bromine)

Procedure:

  • Dissolve linoleic acid in the chosen inert solvent in a round-bottom flask, cooled in an ice bath.

  • Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the linoleic acid solution with constant stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • Allow the reaction to proceed to completion. The disappearance of the bromine color can indicate the reaction's progress.

  • Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Extract the product using a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the 9,10,12,13-tetrabromooctadecanoic acid by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials Linoleic_Acid Linoleic Acid Reaction Bromination in Inert Solvent Linoleic_Acid->Reaction Bromine Bromine (Br₂) Bromine->Reaction Quenching Quench with Sodium Thiosulfate Reaction->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Crude Product Final_Product 9,10,12,13-Tetrabromo- octadecanoic Acid Purification->Final_Product

Plausible synthesis workflow for 9,10,12,13-Tetrabromooctadecanoic acid.

b) General Protocol for Extraction from Biological Samples

This protocol is a general method for lipid extraction and can be adapted for tissues or cells treated with 9,10,12,13-tetrabromooctadecanoic acid.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standard (e.g., a deuterated analog, if available)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen evaporator

Procedure:

  • To the biological sample, add an appropriate internal standard.

  • Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio).

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and cell lysis.

  • Add 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully collect the lower organic (chloroform) phase, which contains the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., GC-MS or LC-MS).

c) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, fatty acids are typically derivatized to form more volatile esters.

Materials:

  • Extracted lipid sample

  • Derivatizing agent (e.g., pentafluorobenzyl bromide)

  • Solvent (e.g., acetonitrile, iso-octane)

  • GC-MS system

Procedure:

  • Dry the extracted lipid sample under vacuum.

  • Add the derivatizing agent (e.g., 1% pentafluorobenzyl bromide in acetonitrile) and a catalyst (e.g., 1% diisopropylethylamine in acetonitrile).

  • Incubate at room temperature to allow for derivatization.

  • Dry the sample again under vacuum and reconstitute in a solvent suitable for injection (e.g., iso-octane).

  • Inject the sample into the GC-MS for analysis. The specific GC temperature program and MS parameters will need to be optimized for the compound.

Investigating Biological Activity

Given the lack of specific data on its biological roles, a primary area of research would be to investigate the bioactivity of 9,10,12,13-tetrabromooctadecanoic acid. The following workflow outlines a general approach for such an investigation.

Bioactivity_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Cell_Viability Cell Viability/Toxicity Assays (e.g., MTT, LDH) Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Cell_Viability->Target_Identification If bioactivity observed Phenotypic_Screening Phenotypic Screening (e.g., Morphology, Proliferation) Phenotypic_Screening->Target_Identification If bioactivity observed Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Pathway_Analysis->Gene_Expression Animal_Model Animal Model Studies (e.g., Toxicity, Efficacy) Pathway_Analysis->Animal_Model Validation of mechanism Compound 9,10,12,13-Tetrabromo- octadecanoic Acid Compound->Cell_Viability Compound->Phenotypic_Screening

General workflow for investigating the biological activity of a novel compound.

This workflow begins with initial in vitro screening to assess cytotoxicity and any observable phenotypic changes in cell models. If significant bioactivity is detected, further mechanistic studies can be undertaken to identify molecular targets and affected signaling pathways. Finally, in vivo studies using animal models would be necessary to validate the findings and assess the compound's overall physiological effects.

References

Methodological & Application

GC-MS protocol for 9,10,12,13-Tetrabromooctadecanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of 9,10,12,13-Tetrabromooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,12,13-Tetrabromooctadecanoic acid is a polybrominated fatty acid that can be found as a component of brominated vegetable oils (BVOs), which have been used as emulsifiers in citrus-flavored soft drinks.[1] Due to regulatory scrutiny and concerns over the bioaccumulation of brominated compounds, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity.[2]

However, the direct analysis of 9,10,12,13-tetrabromooctadecanoic acid by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor chromatographic peak shape and adsorption to the stationary phase.[3] To overcome these limitations, a derivatization step is essential. This application note provides a detailed protocol for the analysis of 9,10,12,13-tetrabromooctadecanoic acid by converting it into its more volatile fatty acid methyl ester (FAME) derivative.[4]

Experimental Protocol

This protocol outlines the steps for sample preparation, derivatization, and subsequent GC-MS analysis of 9,10,12,13-tetrabromooctadecanoic acid.

1. Sample Preparation (from a lipid extract)

This protocol assumes the starting material is a lipid extract from a biological or other matrix. The extraction of lipids from the initial sample should be performed using established methods, such as a Folch or Bligh-Dyer extraction, to isolate the total lipid fraction.

  • Internal Standard Spiking: To an accurately weighed or measured amount of the lipid extract in a glass reaction vial, add a known quantity of an appropriate internal standard. Heptadecanoic acid (C17:0) is a suitable choice as it is not typically found in most biological samples.[3]

  • Solvent Evaporation: Evaporate the solvent from the lipid extract and internal standard mixture to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all water, as its presence can hinder the subsequent derivatization reaction.[4]

2. Derivatization to Fatty Acid Methyl Ester (FAME)

The conversion of the carboxylic acid to a methyl ester increases volatility for GC analysis.[4] This procedure uses boron trifluoride (BF3) in methanol.

  • Reagent Addition: To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[3]

  • Reaction: Tightly cap the reaction vial and heat it at 60°C for 10 minutes in a heating block or water bath.[4] This step facilitates the esterification process.

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the vial.[4]

    • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to achieve phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

3. GC-MS Analysis

The following parameters are provided as a starting point and may require optimization for your specific instrument and column.

Data Presentation

Table 1: GC-MS Instrument Parameters

Parameter Typical Value/Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar wax column[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)[5]
Oven Program Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 15 min
MS Transfer Line Temp 250 °C
MS Source Temp 230 °C[5]
MS Quad Temp 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]

| Acquisition Mode | Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification[6] |

Table 2: Quantitative Data and SIM Ions

Quantitative performance metrics such as Retention Time (RT), Limit of Detection (LOD), and Limit of Quantitation (LOQ) are instrument-dependent and must be determined during method validation. The ions suggested below are based on the structure of methyl 9,10,12,13-tetrabromooctadecanoate and should be confirmed by analyzing a standard. The characteristic isotopic pattern of bromine is a key identifier.

AnalyteRetention Time (RT)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)LOD / LOQ
Methyl 9,10,12,13-tetrabromooctadecanoateTo be determinedProposed: Molecular ion cluster (e.g., 612, 614, 616)Proposed: Fragments showing loss of Br or methoxy groupTo be determined during method validation
Methyl heptadecanoate (Internal Standard)To be determined284 (M+)74, 87N/A

Note: The exact mass spectrum of methyl 9,10,12,13-tetrabromooctadecanoate should be acquired to confirm the most abundant and specific ions for SIM mode analysis.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (FAME Synthesis) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Lipid Extract in Vial add_is Add Internal Standard (e.g., Heptadecanoic Acid) sample->add_is dry_down Evaporate to Dryness (Nitrogen Stream) add_is->dry_down add_bf3 Add BF3-Methanol Reagent dry_down->add_bf3 Dried Sample heat Heat at 60°C for 10 min add_bf3->heat extract Add Water & Hexane, Vortex to Extract FAMEs heat->extract collect Collect Upper Hexane Layer extract->collect gc_vial Transfer to GC Vial collect->gc_vial FAMEs in Hexane injection Inject into GC-MS gc_vial->injection separation GC Separation (Polar Capillary Column) injection->separation detection MS Detection (EI, SIM/Scan Mode) separation->detection data_acq Data Acquisition detection->data_acq Raw Data quant Quantification vs. Internal Standard data_acq->quant report Final Report quant->report

Caption: Experimental workflow for the analysis of 9,10,12,13-Tetrabromooctadecanoic acid.

References

Application Note: Quantification of Brominated Fatty Acids in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated fatty acids are lipid molecules in which one or more bromine atoms have been incorporated. These compounds are of growing interest in toxicology and metabolic research due to their presence in certain food additives, such as brominated vegetable oil (BVO), and their potential use as chemical probes in studying lipid metabolism. Upon ingestion, triglycerides containing brominated fatty acids can be hydrolyzed, releasing the free fatty acids into circulation, which can then accumulate in various tissues, including adipose tissue, the liver, and the heart.[1][2] Recent studies have raised concerns about the potential adverse health effects of these compounds, including toxic effects on the thyroid.[3] Consequently, sensitive and specific analytical methods are required to quantify brominated fatty acids in biological matrices to understand their toxicokinetics and metabolic fate.

This application note provides a detailed protocol for the quantification of common brominated fatty acids, such as dibromostearic acid, tetrabromostearic acid, and 2-bromopalmitic acid, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses sample preparation involving saponification to release total fatty acids, followed by a robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Saponification of Biological Samples

This protocol is designed to hydrolyze esterified fatty acids from complex lipids in biological matrices (e.g., plasma, tissue homogenates) to yield free fatty acids for analysis.

Materials:

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Potassium Hydroxide (KOH)

  • Formic Acid

  • Hexane

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block (80°C)

  • Glass vials

Procedure:

  • Sample Aliquoting: Transfer a known amount of the biological sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate) into a glass vial.

  • Saponification Solution Preparation: Prepare a saponification solution of 0.3 M KOH in 90:10 methanol:water.

  • Hydrolysis: Add 1 mL of the saponification solution to each sample. Vortex vigorously for 30 seconds to ensure thorough mixing.

  • Heating: Securely cap the vials and incubate in an 80°C water bath for 1 hour to facilitate the hydrolysis of esterified fatty acids.

  • Cooling: After incubation, cool the samples on ice.

  • Acidification: Add 100 µL of formic acid to neutralize the solution.

  • Liquid-Liquid Extraction:

    • Add 900 µL of hexane to each vial.

    • Vortex for 1 minute to extract the free fatty acids into the organic layer.

    • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer 600 µL of the upper hexane layer to a new clean glass vial, avoiding the aqueous layer.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 65:30:5 acetonitrile:isopropanol:water. Vortex to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

  • Sample Transfer: Transfer 80 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is recommended for the separation of fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution should be optimized to achieve separation of the target brominated fatty acids from other endogenous fatty acids. A suggested starting gradient is:

    • 0-2 min: 30% B

    • 2-10 min: Linear gradient from 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Fatty acids are readily deprotonated to form [M-H]⁻ ions.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: These should be optimized for the specific instrument but typical starting points include:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 150 L/hr

    • Desolvation Gas Flow: 1000 L/hr

Data Presentation

Table 1: Proposed MRM Transitions for Brominated Fatty Acids

Disclaimer: The following MRM transitions are proposed based on the chemical structures of the analytes. These transitions should be confirmed and optimized by infusing individual standards of the brominated fatty acids into the mass spectrometer.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Proposed Fragmentation
2-Bromopalmitic Acid335.1/337.1255.2Loss of HBr
2-Bromopalmitic Acid335.1/337.179/81Bromide ion
Dibromostearic Acid441.1/443.1/445.1361.2Loss of HBr
Dibromostearic Acid441.1/443.1/445.179/81Bromide ion
Tetrabromostearic Acid598.9/600.9/602.9/604.9/606.9519.0Loss of HBr
Tetrabromostearic Acid598.9/600.9/602.9/604.9/606.979/81Bromide ion

Table 2: Quantitative Performance (To be determined during method validation)

The following parameters must be established through a comprehensive method validation study.

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Precision (%RSD)
2-Bromopalmitic AcidTBDTBDTBDTBDTBD
Dibromostearic AcidTBDTBDTBDTBDTBD
Tetrabromostearic AcidTBDTBDTBDTBDTBD

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Tissue) saponification Saponification (0.3M KOH in 90% MeOH, 80°C, 1hr) start->saponification acidification Acidification (Formic Acid) saponification->acidification extraction Liquid-Liquid Extraction (Hexane) acidification->extraction drying Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution (ACN:IPA:H2O) drying->reconstitution final_sample Final Sample for LC-MS/MS reconstitution->final_sample lc_separation Reversed-Phase LC Separation (C18 Column) final_sample->lc_separation esi Electrospray Ionization (Negative Mode) lc_separation->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms data_acquisition Data Acquisition & Quantification msms->data_acquisition

Caption: Experimental workflow for the quantification of brominated fatty acids.

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response fatty_acids Fatty Acids (including Brominated Fatty Acids) lfbp L-FABP fatty_acids->lfbp Binds to ppara PPARα lfbp->ppara Translocates to nucleus and activates ppre PPRE (Peroxisome Proliferator Response Element) ppara->ppre Binds to rxr RXR rxr->ppre Forms heterodimer with PPARα gene_expression Target Gene Expression ppre->gene_expression Initiates transcription of metabolism Increased Fatty Acid Metabolism & Oxidation gene_expression->metabolism

Caption: PPARα signaling pathway activated by fatty acids.

References

Application Notes and Protocols for the Sample Preparation of 9,10,12,13-Tetrabromooctadecanoic Acid in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10,12,13-Tetrabromooctadecanoic acid (TBODA) is a brominated fatty acid that may be present in the environment due to industrial activities or as a metabolite of other brominated compounds. Its analysis in complex environmental matrices such as water, soil, sediment, and biota requires robust sample preparation methods to isolate it from interfering substances and concentrate it to detectable levels. This document provides detailed protocols for the extraction and cleanup of TBODA from these matrices, based on established methods for other persistent and bioaccumulative brominated compounds like polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs).[1][2][3]

The selection of an appropriate method depends on the specific matrix, the required detection limits, and the available instrumentation. The protocols provided below are intended as a starting point for method development and may require further optimization for specific sample types and analytical requirements.

Quantitative Data for Analogous Brominated Compounds

Due to the limited availability of specific quantitative data for TBODA, the following tables summarize typical performance data for the analysis of other polybrominated compounds (e.g., PBDEs) in various environmental matrices. These values can serve as a benchmark for the expected performance of the methods described herein.

Table 1: Typical Recoveries for Brominated Compounds in Environmental Matrices

MatrixCompound ClassExtraction MethodCleanup MethodAverage Recovery (%)Reference
Soil/SedimentPBDEsPressurized Liquid Extraction (PLE)Silica Gel Column Chromatography85-115[4][5]
Soil/SedimentPBDEsSoxhlet ExtractionAlumina/Silica Column81-98[5]
WaterPBDEsSolid-Phase Extraction (SPE)Not specified90-108[6]
Biota (Fish)PBDEsPressurized Liquid Extraction (PLE)Gel Permeation Chromatography (GPC) & Florisil80-110[2]
Biota (Fish)Novel BFRsLiquid-Solid ExtractionMultilayer Silica Gel40-174[7]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Brominated Compounds

MatrixCompound ClassAnalytical MethodLODLOQReference
Soil/SedimentPBDEsGC-MS/MS0.013 - 0.25 ng/gNot Specified[5]
WaterPBDEsGC-MS1 - 2 pg/mL4 pg/mL[6]
Biota (Fish)PBDEsGC-HRMSNot Specified0.375–2.8 ng/mL[2]

Experimental Protocols

Protocol 1: Sample Preparation of TBODA in Water

This protocol describes a method for the extraction of TBODA from water samples using solid-phase extraction (SPE), a common technique for isolating organic compounds from aqueous matrices.[1][6]

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To inhibit microbial degradation, preserve the samples by acidifying to pH < 2 with sulfuric acid.

  • Store samples at 4°C and extract within 7 days of collection.

2. Materials and Reagents:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)

  • Methanol (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Hexane (pesticide grade)

  • Nitrogen gas (high purity)

  • Vortex mixer

  • SPE manifold

3. Extraction Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 30 minutes.

  • Elution: Elute the trapped analytes from the cartridge by passing 10 mL of a dichloromethane/hexane (1:1, v/v) mixture.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol 2: Sample Preparation of TBODA in Soil and Sediment

This protocol details the extraction of TBODA from soil and sediment samples using Pressurized Liquid Extraction (PLE), an efficient technique for solid matrices.[1][4]

1. Sample Preparation:

  • Air-dry the soil or sediment samples to a constant weight.

  • Grind the dried samples to a fine powder using a mortar and pestle and sieve to ensure homogeneity.

  • Store the prepared samples in a desiccator until extraction.

2. Materials and Reagents:

  • Pressurized Liquid Extraction (PLE) system

  • Diatomaceous earth or sand

  • Hexane (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Silica gel (activated at 130°C for 12 hours)

  • Sodium sulfate (anhydrous, baked at 400°C for 4 hours)

  • Glass chromatography column

3. Extraction Procedure:

  • Cell Preparation: Mix approximately 10 g of the dried sample with an equal amount of diatomaceous earth and place it into a PLE extraction cell.

  • Extraction: Extract the sample using a PLE system with a 1:1 (v/v) mixture of hexane and dichloromethane under the following conditions:

    • Temperature: 100-120°C

    • Pressure: 1500 psi

    • Static time: 10-15 minutes

    • Number of cycles: 2

  • Concentration: Collect the extract and concentrate it to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.

4. Cleanup Procedure:

  • Column Preparation: Prepare a multi-layer silica gel column by packing a chromatography column with glass wool, 1 cm of anhydrous sodium sulfate, 10 g of activated silica gel, and another 1 cm of anhydrous sodium sulfate on top.

  • Sample Loading: Load the concentrated extract onto the top of the silica gel column.

  • Elution: Elute the column with 50 mL of a hexane/dichloromethane (1:1, v/v) mixture.

  • Final Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol 3: Sample Preparation of TBODA in Biota (Fish Tissue)

This protocol is designed for the extraction and cleanup of TBODA from fatty biological tissues, such as fish, incorporating a lipid removal step.[2][7]

1. Sample Preparation:

  • Homogenize the tissue sample.

  • Lyophilize (freeze-dry) the homogenized sample to remove water.

  • Grind the lyophilized tissue into a fine powder.

2. Materials and Reagents:

  • Soxhlet extraction apparatus or PLE system

  • Hexane (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Gel Permeation Chromatography (GPC) system with a Bio-Beads S-X3 column

  • Florisil cartridges

3. Extraction Procedure:

  • Extraction: Extract approximately 5 g of the lyophilized tissue using either Soxhlet extraction with a hexane/dichloromethane (1:1, v/v) mixture for 18-24 hours or PLE with the same solvent mixture.

  • Concentration: Concentrate the extract to 2-5 mL.

4. Lipid Removal (Cleanup Step 1):

  • GPC: Perform Gel Permeation Chromatography (GPC) to remove lipids. Use a Bio-Beads S-X3 column with a hexane/dichloromethane (1:1, v/v) mobile phase. Collect the fraction containing the analytes, which elutes after the lipid fraction.

5. Further Cleanup (Cleanup Step 2):

  • Florisil Cartridge: Further clean the GPC fraction using a Florisil cartridge.

  • Elution: Elute the analytes with a suitable solvent mixture, such as hexane/dichloromethane.

  • Final Concentration: Concentrate the final eluate to 1 mL under a gentle stream of nitrogen for instrumental analysis.

Visualizations

Below are diagrams illustrating the experimental workflows for the sample preparation of 9,10,12,13-Tetrabromooctadecanoic acid in different environmental matrices.

Workflow_Water cluster_collection Sample Collection & Preservation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Collect Collect Water Sample Preserve Acidify to pH < 2 Collect->Preserve Store Store at 4°C Preserve->Store Condition Condition SPE Cartridge Store->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Dichloromethane/Hexane Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze GC-MS or LC-MS/MS Analysis Concentrate->Analyze

Caption: Workflow for TBODA sample preparation in water.

Workflow_Soil_Sediment cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction (PLE) cluster_cleanup Cleanup cluster_analysis Analysis Dry Air-Dry Sample Grind Grind and Sieve Dry->Grind Mix Mix with Diatomaceous Earth Grind->Mix Extract Extract with Hexane/Dichloromethane Mix->Extract Concentrate1 Concentrate Extract Extract->Concentrate1 Silica Silica Gel Column Chromatography Concentrate1->Silica Concentrate2 Concentrate Final Eluate Silica->Concentrate2 Analyze GC-MS or LC-MS/MS Analysis Concentrate2->Analyze

Caption: Workflow for TBODA sample preparation in soil/sediment.

Workflow_Biota cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenize Homogenize Tissue Lyophilize Freeze-Dry Homogenize->Lyophilize Grind Grind Lyophilize->Grind Extract Soxhlet or PLE Grind->Extract Concentrate1 Concentrate Extract Extract->Concentrate1 GPC GPC (Lipid Removal) Concentrate1->GPC Florisil Florisil Cartridge GPC->Florisil Concentrate2 Concentrate Final Eluate Florisil->Concentrate2 Analyze GC-MS or LC-MS/MS Analysis Concentrate2->Analyze

Caption: Workflow for TBODA sample preparation in biota.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 9,10,12,13-Tetrabromoctadecansäure für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie (GC) ist eine leistungsstarke analytische Technik zur Trennung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen.[1] Viele organische Moleküle, insbesondere solche mit polaren funktionellen Gruppen wie Carbonsäuren, sind jedoch nicht direkt für die GC-Analyse geeignet, da sie eine geringe Flüchtigkeit aufweisen und zur Adsorption an der GC-Säule neigen. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt erforderlich, um die Polarität des Analyten zu verringern und seine Flüchtigkeit und thermische Stabilität zu erhöhen.

9,10,12,13-Tetrabromoctadecansäure, eine bromierte Fettsäure, erfordert eine Derivatisierung, um ihre Carboxygruppe zu modifizieren und sie für die GC-Analyse zugänglich zu machen. Die gebräuchlichste Methode zur Derivatisierung von Fettsäuren ist die Umwandlung in ihre entsprechenden Fettsäuremethylester (FAMEs). Dieses Dokument beschreibt ein detailliertes Protokoll für die Methylesterifizierung von 9,10,12,13-Tetrabromoctadecansäure und die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).

Experimentelle Protokolle

2.1. Herstellung von methanolischem HCl (ca. 2 M)

Dieses Protokoll beschreibt die Herstellung von methanolischer Salzsäure, einem gängigen Reagenz für die Veresterung von Fettsäuren.

  • Materialien:

    • Acetylchlorid

    • Methanol (wasserfrei)

    • Glasflasche mit Schraubverschluss

    • Messzylinder

    • Pipetten

  • Verfahren:

    • In einem gut belüfteten Abzug 18 ml Methanol in eine saubere, trockene Glasflasche geben.

    • Langsam und vorsichtig 2 ml Acetylchlorid unter Rühren zum Methanol hinzufügen. Achtung: Die Reaktion ist exotherm.

    • Die Flasche verschließen und die Lösung vor Gebrauch abkühlen lassen. Das resultierende Gemisch ist eine ca. 2 M methanolische Salzsäurelösung.

2.2. Derivatisierung von 9,10,12,13-Tetrabromoctadecansäure zu ihrem Methylester (TBOMS)

  • Materialien:

    • Probe, die 9,10,12,13-Tetrabromoctadecansäure enthält

    • Methanolische HCl (2 M)

    • Toluol oder n-Hexan

    • Natriumsulfat (wasserfrei)

    • Heizblock oder Wasserbad

    • Reaktionsgefäße mit Schraubverschluss (z. B. 2-ml-GC-Vials)

  • Verfahren:

    • Eine bekannte Menge der Probe (z. B. 1 mg) in ein Reaktionsgefäß einwiegen.

    • 1 ml der 2 M methanolischen HCl-Lösung und 0,5 ml Toluol hinzufügen.

    • Das Gefäß fest verschließen und für 2 Stunden bei 80 °C in einem Heizblock oder Wasserbad inkubieren.

    • Die Probe auf Raumtemperatur abkühlen lassen.

    • 1 ml n-Hexan und 1 ml destilliertes Wasser hinzufügen.

    • Das Gefäß kräftig schütteln und die Phasen sich trennen lassen.

    • Die obere organische Phase, die den derivatisierten Analyten (TBOMS) enthält, in ein sauberes Gefäß überführen.

    • Die organische Phase über wasserfreiem Natriumsulfat trocknen.

    • Die getrocknete Lösung ist nun für die GC-Analyse bereit.

GC-MS-Analysebedingungen

Die folgende Tabelle fasst die empfohlenen GC-MS-Bedingungen für die Analyse von 9,10,12,13-Tetrabromoctadecansäure-methylester (TBOMS) zusammen.

ParameterEinstellung
Gaschromatograph Agilent 7890A oder äquivalent
Massenspektrometer Agilent 5975C oder äquivalent
GC-Säule SLB®-5ms (30 m x 0,25 mm x 0,25 µm) oder äquivalente 5% Phenyl-methylpolysiloxan-Säule
Trägergas Helium mit einer konstanten Flussrate von 1 ml/min
Injektionstemperatur 250 °C
Injektionsvolumen 1 µL
Split-Verhältnis 10:1
Ofentemperaturprogramm Anfangstemperatur 150 °C für 2 min, dann Rampe mit 10 °C/min auf 300 °C, Haltezeit 10 min
Transferleitungstemperatur 280 °C
Ionenquellentemperatur 230 °C
Quadrupoltemperatur 150 °C
Ionisationsenergie 70 eV
Scan-Bereich m/z 50-700

Quantitative Daten

Die folgende Tabelle zeigt beispielhafte quantitative Daten, die aus der GC-MS-Analyse von TBOMS-Standards gewonnen wurden.

Konzentration (µg/ml)Peakfläche (willkürliche Einheiten)Retentionszeit (min)
150.00018.5
5255.00018.5
10510.00018.5
251.275.00018.5
502.550.00018.5

Visualisierungen

5.1. Chemische Reaktion der Derivatisierung

cluster_reaktion Methylveresterung Saeure 9,10,12,13-Tetrabromoctadecansäure (R-COOH) Ester 9,10,12,13-Tetrabromoctadecansäure- methylester (R-COOCH3) Saeure->Ester + CH3OH Methanol Methanol (CH3OH) Wasser Wasser (H2O) Katalysator Katalysator Katalysator->Ester

Abbildung 1: Chemische Reaktion der Methylveresterung von 9,10,12,13-Tetrabromoctadecansäure.

5.2. Experimenteller Arbeitsablauf

Probenvorbereitung Probenvorbereitung (Einwaage) Derivatisierung Derivatisierung (Methylveresterung) Probenvorbereitung->Derivatisierung Extraktion Flüssig-Flüssig- Extraktion Derivatisierung->Extraktion Trocknung Trocknung der organischen Phase Extraktion->Trocknung GC_Analyse GC-MS-Analyse Trocknung->GC_Analyse Datenverarbeitung Datenverarbeitung (Quantifizierung) GC_Analyse->Datenverarbeitung

Abbildung 2: Experimenteller Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

References

Application Notes and Protocols for 9,10,12,13-Tetrabromooctadecanoic Acid in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, documented applications of 9,10,12,13-Tetrabromooctadecanoic acid in routine lipidomics are not widely available in current scientific literature, its unique structure as a heavily halogenated fatty acid presents theoretical and practical advantages for its use as an internal standard in mass spectrometry-based lipid analysis. This document provides detailed application notes on its potential uses and generalized protocols for its integration into lipidomics workflows.

Application Note 1: A Novel Internal Standard for Mass Spectrometry-Based Lipidomics

Introduction

Quantitative lipidomics relies on the use of internal standards to correct for variability during sample preparation, extraction, and analysis. Ideals internal standards are structurally similar to the analytes of interest but are not naturally present in the biological samples. 9,10,12,13-Tetrabromooctadecanoic acid, a synthetic, poly-brominated fatty acid, fits these criteria and offers several potential benefits as an internal standard.

Advantages of 9,10,12,13-Tetrabromooctadecanoic Acid as an Internal Standard:

  • Distinct Mass Signature: The presence of four bromine atoms gives this molecule a unique and high mass-to-charge ratio (m/z) that is unlikely to overlap with endogenous lipids, thus minimizing isobaric interference.

  • Chemical Similarity: As a long-chain fatty acid, it is expected to have similar extraction and ionization efficiencies to other fatty acids and lipid classes, ensuring it accurately reflects the behavior of endogenous lipids during the analytical process.

  • Not Endogenously Found: This compound is not naturally occurring in biological systems, preventing any background interference from the sample matrix.

  • Isotopic Pattern: The natural isotopic distribution of bromine (approximately 50.7% 79Br and 49.3% 81Br) creates a characteristic isotopic pattern in the mass spectrum, which can be used for unambiguous identification and confirmation.

Potential Applications:

  • Quantification of Free Fatty Acids: Can be used as an internal standard for the absolute quantification of free fatty acids in plasma, serum, tissues, and cell cultures.

  • Lipid Class Quantification: Its utility can be extended to the quantification of more complex lipid classes (e.g., phospholipids, triglycerides) after appropriate derivatization or by using it as a spike-in standard for monitoring extraction efficiency.

  • Method Development and Validation: Useful for the development and validation of new lipid extraction and analysis methods, allowing for the assessment of recovery, matrix effects, and reproducibility.

Experimental Protocols

Protocol 1: General Lipid Extraction from Plasma using 9,10,12,13-Tetrabromooctadecanoic Acid as an Internal Standard (Methyl-tert-butyl ether (MTBE) Method)

This protocol describes a liquid-liquid extraction method for lipids from plasma, incorporating the brominated fatty acid as an internal standard.

Materials:

  • Plasma samples

  • 9,10,12,13-Tetrabromooctadecanoic acid solution (e.g., 1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of the 9,10,12,13-Tetrabromooctadecanoic acid internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

  • Lipid Extraction:

    • Add 1.5 mL of methanol and vortex for 1 minute.

    • Add 5 mL of MTBE and vortex for 1 minute.

    • Incubate on a shaker at room temperature for 1 hour.

  • Phase Separation:

    • Add 1.25 mL of water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: Carefully collect the upper organic layer (MTBE phase) and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of injection solvent (e.g., 100 µL of 1:1 v/v isopropanol:acetonitrile).

    • Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Analysis of Fatty Acids by LC-MS/MS

This protocol provides a general method for the analysis of fatty acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the fatty acids of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for fatty acid analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for 9,10,12,13-Tetrabromooctadecanoic acid and the target endogenous fatty acids.

Data Presentation

The following tables represent the type of quantitative data that would be generated during the validation of a lipidomics method using 9,10,12,13-Tetrabromooctadecanoic acid as an internal standard.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
Palmitic Acid1 - 1000>0.99
Oleic Acid1 - 1000>0.99
Linoleic Acid1 - 1000>0.99
Arachidonic Acid0.5 - 500>0.99

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (RSD%)
Palmitic Acid109.8 ± 0.598.05.1
500505 ± 20101.04.0
Oleic Acid1010.2 ± 0.6102.05.9
500490 ± 2598.05.1

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Palmitic Acid92.595.1
Oleic Acid95.193.2
Linoleic Acid93.896.5
Arachidonic Acid90.391.7

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with 9,10,12,13-Tetrabromooctadecanoic Acid (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction PhaseSep Phase Separation Extraction->PhaseSep Collection Collect Organic Phase PhaseSep->Collection Drying Dry Down under Nitrogen Collection->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProc Data Processing LCMS->DataProc Quant Quantification DataProc->Quant

Caption: Workflow for lipidomics analysis using an internal standard.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis cluster_modification Fatty Acid Modification cluster_catabolism Fatty Acid Catabolism (β-oxidation) AcetylCoA_cyto Acetyl-CoA (cytosol) MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FAS Fatty Acid Synthase AcetylCoA_cyto->FAS MalonylCoA->FAS SaturatedFA Saturated Fatty Acids (e.g., Palmitate) FAS->SaturatedFA Elongation Elongation SaturatedFA->Elongation Desaturation Desaturation SaturatedFA->Desaturation FA_mito Fatty Acyl-CoA (mitochondria) SaturatedFA->FA_mito Elongation->Desaturation UnsaturatedFA Unsaturated Fatty Acids Desaturation->UnsaturatedFA UnsaturatedFA->FA_mito BetaOx β-oxidation spiral FA_mito->BetaOx AcetylCoA_mito Acetyl-CoA (mitochondria) BetaOx->AcetylCoA_mito TCA TCA Cycle AcetylCoA_mito->TCA

Caption: Overview of fatty acid metabolism pathways.

Application Note: The Use of 9,10,12,13-Tetrabromooctadecanoic Acid in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10,12,13-Tetrabromooctadecanoic acid (TBODA), also known as 9,10,12,13-tetrabromostearic acid, is a halogenated derivative of the C18 saturated fatty acid, stearic acid. Its chemical structure consists of an eighteen-carbon chain with four bromine atoms attached at positions 9, 10, 12, and 13. While this compound is available commercially from several chemical suppliers, a comprehensive review of scientific literature reveals a notable absence of its application as a metabolic tracer for brominated flame retardants (BFRs).

This document serves to clarify the current scientific understanding of TBODA and the established methodologies for tracing BFRs, and to address the inquiry regarding its use in this specific context.

Physicochemical Properties of 9,10,12,13-Tetrabromooctadecanoic Acid

A summary of the key physicochemical properties of TBODA is presented in Table 1. This information is compiled from publicly available chemical databases.

PropertyValueReference
Chemical Formula C₁₈H₃₂Br₄O₂[1]
Molecular Weight 600.07 g/mol [2]
CAS Number 1794-89-4[1]
Appearance Solid[3]
Synonyms 9,10,12,13-Tetrabromostearic acid[2]

Current Understanding of Brominated Flame Retardant (BFR) Metabolism

Brominated flame retardants are a class of organobromine compounds added to various consumer products to reduce their flammability. Due to their persistence and potential toxicity, the metabolism and environmental fate of BFRs are areas of active research.

Current research indicates that the primary metabolic pathways for BFRs in biological systems involve:

  • Oxidative Debromination: The removal of bromine atoms and replacement with hydroxyl groups, mediated by cytochrome P450 enzymes.[4]

  • Reductive Debromination: The removal of bromine atoms.[4]

  • Formation of Hydroxylated Metabolites (OH-BFRs): These are common metabolic products of polybrominated diphenyl ethers (PBDEs).[5][6]

  • Phase II Conjugation: Glucuronidation and sulfation of hydroxylated metabolites to facilitate excretion.[4]

A thorough review of the literature did not reveal any evidence of BFRs being metabolized into long-chain brominated fatty acids such as TBODA. The biotransformation of BFRs typically results in smaller, more polar molecules.[7][8][9]

Established Methods for Tracing BFRs and Fatty Acids

The scientific community employs several well-established techniques to trace the metabolic fate and environmental transport of BFRs and fatty acids.

For Brominated Flame Retardants:

  • Isotope-labeled BFRs: The use of BFRs labeled with stable isotopes (e.g., ¹³C) allows for their unambiguous detection and quantification in complex matrices using mass spectrometry.

  • Metabolite Identification: Advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are used to identify and quantify known and unknown metabolites of BFRs in biological and environmental samples.

For Fatty Acids:

  • Stable Isotope Tracers: Fatty acids labeled with stable isotopes like deuterium (²H) or carbon-13 (¹³C) are widely used to study fatty acid uptake, transport, and metabolism in vivo.[10]

  • Fluorescently Labeled Fatty Acids: Fatty acid analogues conjugated with fluorescent dyes are utilized for in vitro studies, such as cellular uptake assays.

The use of a perbrominated fatty acid like TBODA as a tracer for either BFRs or native fatty acids is not a documented or recognized methodology in the scientific literature.

Experimental Protocols for BFR Metabolite Analysis

While a protocol for using TBODA as a tracer cannot be provided due to the lack of its application in this context, a general workflow for the analysis of BFR metabolites in biological samples is outlined below. This protocol is a composite of standard methods described in the literature.

Objective: To extract and identify hydroxylated metabolites of polybrominated diphenyl ethers (OH-PBDEs) from a biological matrix (e.g., liver tissue).

Materials:

  • Biological tissue sample

  • Internal standards (e.g., ¹³C-labeled OH-PBDEs)

  • Hexane, Dichloromethane (DCM), Methanol (solvents)

  • Potassium hydroxide (KOH) solution

  • Sulfuric acid

  • Diazomethane (for derivatization)

  • Solid Phase Extraction (SPE) cartridges

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Protocol:

  • Sample Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • Internal Standard Spiking: Spike the homogenate with a known amount of ¹³C-labeled internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction using a mixture of hexane and DCM to extract lipids and lipophilic compounds, including BFRs and their metabolites.

  • Separation of Neutral and Phenolic Fractions: Use a basic solution (e.g., KOH) to separate the acidic phenolic metabolites (OH-PBDEs) from the neutral parent BFRs.[6]

  • Acidification and Re-extraction: Acidify the aqueous layer and re-extract the OH-PBDEs with an organic solvent.

  • Cleanup: Use SPE cartridges to remove interfering compounds from the extract.

  • Derivatization (for GC-MS analysis): Derivatize the hydroxyl group of the OH-PBDEs (e.g., using diazomethane to form methoxy-PBDEs) to improve their volatility and chromatographic behavior.[6]

  • Instrumental Analysis: Analyze the final extract using GC-MS or LC-MS/MS for the identification and quantification of the BFR metabolites.

Logical Workflow for BFR Metabolite Analysis

BFR_Metabolite_Analysis cluster_sample_prep Sample Preparation cluster_fractionation Fractionation & Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Separation Separation of Neutral & Phenolic Fractions Extraction->Separation Cleanup Solid Phase Extraction (SPE) Cleanup Separation->Cleanup Derivatization Derivatization (optional for GC-MS) Cleanup->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for the analysis of BFR metabolites.

Conclusion

Based on an extensive review of the available scientific literature, there is no evidence to support the use of 9,10,12,13-tetrabromooctadecanoic acid as a tracer for brominated flame retardants. The metabolic pathways of BFRs do not suggest the formation of such a compound, and the established methodologies for tracing BFRs and fatty acids rely on other techniques, primarily stable isotope labeling. Therefore, the creation of detailed application notes and protocols for the use of TBODA as a BFR tracer is not feasible at this time. Researchers interested in studying BFR metabolism are encouraged to utilize the validated methods described in the scientific literature.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9,10,12,13-Tetrabromooctadecanoic Acid (TBODA) Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9,10,12,13-Tetrabromooctadecanoic Acid (TBODA) and other halogenated fatty acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating signal suppression.

Troubleshooting Guide: Low Signal Intensity of TBODA

Low signal intensity is a frequent issue encountered during the ESI-MS analysis of TBODA, often attributable to signal suppression from matrix components or suboptimal analytical conditions. Follow this guide to diagnose and resolve the root cause of poor signal.

Question: My TBODA signal is weak or non-existent. Where do I start troubleshooting?

Answer: A systematic approach is crucial to efficiently identify the source of the problem. We recommend a three-stage diagnostic process:

  • Mass Spectrometer (MS) Performance Check: Directly infuse a freshly prepared standard solution of TBODA into the mass spectrometer.

    • Strong Signal Observed: The MS is likely functioning correctly. The issue probably lies with your sample preparation or liquid chromatography (LC) system.

    • Weak Signal Observed: The problem is likely within the MS itself. Proceed to the MS-specific troubleshooting section.

  • Liquid Chromatography (LC) System Check: If the MS performance is confirmed, inject a TBODA standard through the entire LC system.

    • Strong Signal Observed: This suggests that your sample matrix or the sample preparation protocol is the source of the signal suppression.

    • Weak Signal Observed: The issue is likely with the LC separation. Refer to the chromatography troubleshooting section.

  • Sample Preparation and Matrix Effects: If both the MS and LC systems are performing as expected with standards, the problem is almost certainly related to the sample matrix.

Frequently Asked Questions (FAQs)

Sample Preparation

Question: What are the primary sources of matrix-induced signal suppression for TBODA?

Answer: The most significant sources of ion suppression in the analysis of TBODA from biological matrices are highly abundant, co-eluting lipids (especially phospholipids), salts, and proteins. These components can compete with TBODA for ionization, alter the physical properties of the ESI droplets, and contaminate the ion source.

Question: How can I effectively remove interfering matrix components?

Answer: Robust sample preparation is one of the most effective strategies to combat matrix effects. We recommend the following techniques:

  • Solid-Phase Extraction (SPE): SPE can selectively isolate lipids, including TBODA, while removing a significant portion of interfering substances like salts and proteins.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique to separate lipids from aqueous sample components based on their differential solubility in immiscible liquids.

Question: Is there a recommended SPE protocol for TBODA?

Answer: Yes, a general protocol for reversed-phase SPE is provided in the "Experimental Protocols" section. This protocol should be optimized for your specific sample matrix and application.

Chromatography

Question: How can I optimize my LC method to separate TBODA from interfering species?

Answer:

  • Column Selection: A C18 reversed-phase column is a good starting point for the separation of TBODA.

  • Gradient Optimization: A common issue is the co-elution of the analyte of interest with a large, unresolved "hump" of more abundant phospholipids. Adjusting the gradient to be shallower can often improve the resolution between TBODA and these interferences.

  • Divert Valve: Employ a divert valve to direct the early-eluting, highly polar matrix components (like salts) and late-eluting, nonpolar components to waste. This prevents them from entering and contaminating the MS source, which can cause signal suppression.

Mass Spectrometry

Question: Which ionization mode is best for TBODA analysis?

Answer: Due to the presence of the carboxylic acid group, TBODA is expected to ionize well in negative ion mode ESI, forming the deprotonated molecule [M-H]⁻. Given the four bromine atoms, there is also a possibility of forming bromide adducts, [M+Br]⁻, which could offer enhanced sensitivity. It is recommended to test both positive and negative ionization modes during method development.

Question: How can I optimize the ESI source parameters for TBODA?

Answer: Optimization of source parameters is critical for maximizing signal intensity. Key parameters to adjust include:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode and -2.5 to -4 kV for negative mode.

  • Nebulizer Gas Pressure: This controls the formation of the ESI droplets. Typical pressures are between 20-60 psi.

  • Drying Gas Flow and Temperature: These parameters aid in the desolvation of the droplets. Temperatures between 250-450°C are common.

  • Skimmer and Tube Lens Voltages: These voltages can be tuned to minimize in-source fragmentation and improve ion transmission.

Question: What are common adducts I might observe for TBODA?

Answer: In positive ion mode, you might observe protonated molecules [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if salts are present in the sample or mobile phase. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. Due to the bromine atoms, the formation of bromide adducts [M+Br]⁻ is also a possibility that should be investigated.

Derivatization

Question: Can derivatization improve the signal intensity of TBODA?

Answer: Yes, chemical derivatization of the carboxylic acid group is a powerful strategy to significantly enhance the ionization efficiency of fatty acids, including TBODA. This "charge-reversal" derivatization allows for analysis in positive ion mode, which is often more sensitive and less prone to certain types of matrix effects.

Question: What are some common derivatization reagents for fatty acids?

Answer: Several reagents can be used to derivatize the carboxylic acid group. Some of the most effective for improving ESI-MS signal are:

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent adds a permanent positive charge to the fatty acid.

  • Trimethylsilyldiazomethane (TMSD): This reagent methylates the carboxylic acid, which can improve ionization efficiency.

A detailed protocol for derivatization with AMPP is provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following table summarizes the reported signal enhancement for various fatty acids upon derivatization. While this data is not specific to TBODA, it provides a strong indication of the potential improvements that can be achieved.

Derivatization ReagentAnalyte(s)Fold Signal Enhancement (Compared to Underivatized)Ionization ModeReference
N-(4-aminomethylphenyl)pyridinium (AMPP)Eicosanoids10- to 20-foldPositive ESI
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Fatty Acids (C10-C24)~2500-foldPositive ESI
2-picolylamine (2-PA)Fatty Acids and other metabolites44- to 1500-foldPositive ESI
CholamineLong-chain fatty acids~2000-foldPositive ESI

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lipid Purification

This protocol provides a general guideline for the extraction and purification of lipids, including TBODA, from a biological matrix using a reversed-phase SPE cartridge.

Materials:

  • SPE Cartridge (e.g., C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 5% Methanol in water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Pre-treat your sample (e.g., protein precipitation with cold methanol).

    • Dilute the sample supernatant with water.

    • Load the entire diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

    • Dry the cartridge thoroughly under vacuum or a gentle stream of nitrogen for 5-10 minutes to remove all aqueous solvent.

  • Elution:

    • Elute the lipids from the cartridge with an appropriate volume of the elution solvent.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of TBODA with N-(4-aminomethylphenyl)pyridinium (AMPP)

This protocol describes the derivatization of the carboxylic acid group of TBODA with AMPP to enhance its ionization efficiency for LC-MS analysis in positive ion mode.

Materials:

  • Dried TBODA sample extract

  • AMPP reagent solution

  • Coupling agents (e.g., EDC, HOBt) in a suitable organic solvent (e.g., acetonitrile)

  • Quenching solution (e.g., formic acid in water)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure your TBODA sample is completely dry.

  • Derivatization Reaction:

    • To the dried sample, add the AMPP reagent solution and the coupling agent solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). This step should be optimized for your specific application.

  • Quenching:

    • After the incubation, cool the reaction mixture to room temperature.

    • Add the quenching solution to stop the reaction.

  • Analysis: The derivatized sample is now ready for dilution and injection into the LC-MS system for analysis in positive ion mode.

Visualizations

Troubleshooting_Workflow cluster_Start Start: Low TBODA Signal cluster_MS_Check Step 1: MS Check cluster_LC_Check Step 2: LC-MS Check cluster_Sample_Prep Step 3: Sample Preparation & Matrix Effects Start Low or No TBODA Signal Detected MS_Check Directly Infuse TBODA Standard into MS Start->MS_Check MS_Signal Is the Signal Strong? MS_Check->MS_Signal Troubleshoot_MS Troubleshoot MS: - Clean Ion Source - Check Tuning Parameters - Calibrate System MS_Signal->Troubleshoot_MS No LC_Check Inject TBODA Standard via LC System MS_Signal->LC_Check Yes LC_Signal Is the Signal Strong? LC_Check->LC_Signal Troubleshoot_LC Troubleshoot LC: - Check for Leaks/Blockages - Optimize Gradient - Evaluate Column Performance LC_Signal->Troubleshoot_LC No Troubleshoot_Sample Troubleshoot Sample Prep: - Optimize SPE/LLE Protocol - Assess Matrix Effects - Consider Derivatization LC_Signal->Troubleshoot_Sample Yes

Caption: Troubleshooting workflow for low TBODA signal in ESI-MS.

This technical support center provides a comprehensive starting point for addressing signal suppression issues with 9,10,12,13-Tetrabromooctadecanoic acid. Remember that optimization is often an iterative process, and the specific conditions may need to be tailored to your instrument, sample type, and research goals.

Technical Support Center: Method Development for Challenging Separations of Brominated Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of brominated isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating brominated isomers?

The separation of brominated isomers is often challenging due to their similar physicochemical properties. Positional isomers (e.g., different bromine substitution patterns on an aromatic ring) and enantiomers (non-superimposable mirror images) can have nearly identical polarities, boiling points, and mass spectra, making their differentiation difficult with standard chromatographic and spectroscopic techniques.[1]

Q2: Which chromatographic techniques are most effective for separating brominated isomers?

Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques.

  • GC is well-suited for volatile and thermally stable brominated compounds, such as polybrominated diphenyl ethers (PBDEs).[2][3][4]

  • HPLC , particularly in reversed-phase mode, is versatile for a wide range of brominated compounds, including those that are less volatile or thermally labile.[5][6]

  • SFC is an excellent alternative, especially for chiral separations, offering fast and efficient separations with reduced solvent consumption.[7][8]

Q3: How do I select an appropriate GC column for separating brominated isomers?

The choice of GC column is critical for achieving resolution.

  • Non-polar columns (e.g., DB-5ms, TR-5MS) are a good starting point and separate based on boiling point differences.[2][3]

  • Low-polarity, low-bleed stationary phases (e.g., DB-XLB) can provide excellent resolution for complex mixtures of congeners, such as PBDEs.[3]

  • For highly similar isomers, consider more polar stationary phases to introduce different selectivity based on dipole-dipole interactions.

Q4: What are the key parameters to optimize in an HPLC method for brominated isomer separation?

Optimizing the mobile phase and selecting the right stationary phase are crucial for successful HPLC separations.

  • Stationary Phase: While C18 columns are a common starting point, consider phenyl-hexyl or polar-embedded phases to enhance selectivity for aromatic isomers.[7] For chiral separations, specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives, are necessary.[9]

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer significantly impacts retention and selectivity. Fine-tuning this ratio is a key optimization step.[5][10]

  • Mobile Phase pH: For ionizable brominated compounds, controlling the pH of the mobile phase is critical to ensure consistent retention and peak shape.[10]

  • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic compounds. For basic compounds in SFC, additives like diethylamine (DEA) may be necessary.[7][10][11]

Q5: My brominated enantiomers are not separating on a chiral column. What should I do?

Troubleshooting chiral separations requires a systematic approach.

  • Screen Different Chiral Stationary Phases (CSPs): Not all CSPs are effective for all compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for SFC.

  • Optimize the Mobile Phase Modifier (for SFC): In SFC, the choice and percentage of the alcohol modifier (e.g., methanol, ethanol, isopropanol) can dramatically affect enantioselectivity.[7][11]

  • Consider Additives: For basic or acidic compounds, the addition of a small amount of a basic or acidic additive to the modifier can significantly improve peak shape and resolution.[11]

  • Temperature and Pressure (Backpressure): These parameters influence the properties of the supercritical fluid and can impact selectivity. Systematic variation of temperature and backpressure is recommended.

  • Derivatization: If direct separation is unsuccessful, consider derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can often be separated on a standard reversed-phase column.[12][13][14]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible CauseSolution
Active sites on the column (e.g., exposed silanols) interacting with the analyte. In HPLC, add a small amount of an acidic modifier like TFA to the mobile phase to mask silanol groups. For basic analytes, a basic modifier may be needed.
Column overload. Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase. Dissolve the sample in the initial mobile phase whenever possible.
Column degradation. Replace the column.

Issue 2: Co-elution of Isomers

Possible CauseSolution
Insufficient selectivity of the stationary phase. Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a more polar GC column). For enantiomers, screen different types of chiral stationary phases.
Mobile phase is not optimized. Systematically vary the organic solvent-to-buffer ratio in HPLC. In GC, optimize the temperature program by using a slower ramp rate.
Incorrect mobile phase pH for ionizable compounds. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Issue 3: Irreproducible Retention Times

Possible CauseSolution
Inadequate column equilibration. Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) between injections, especially after a gradient run.[15]
Fluctuations in mobile phase composition. Ensure the mobile phase is well-mixed and degassed. If using online mixing, check the pump performance.[15]
Temperature fluctuations. Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Table 1: Example GC-MS Conditions for Polybrominated Diphenyl Ether (PBDE) Analysis [2]

ParameterValue
Instrument Thermo Scientific DFS High Resolution GC/MS
Column Thermo Scientific TRACE TR-5MS (15 m x 0.25 mm ID, 0.1 µm film thickness)
Injector Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium at 1 mL/min
Oven Program 120 °C (hold 2 min), then 15 °C/min to 230 °C, then 5 °C/min to 270 °C, then 10 °C/min to 330 °C (hold 5 min)
MS Resolution 10,000 for quantitation
Ionization Mode Electron Impact (EI)

Table 2: Example HPLC-UV Conditions for Bromophenol Separation [5][10]

ParameterValue
Instrument HPLC with UV Detector
Column Phenomenex Luna C8(2) (150 mm x 2.0 mm, 3 µm particle size)
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
Gradient 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, 70% B at 35 min
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Experimental Protocols

Protocol 1: GC-MS Analysis of Brominated Flame Retardants (BFRs)

This protocol provides a general procedure for the analysis of BFRs, such as PBDEs, in environmental samples.

  • Sample Preparation:

    • Perform a solvent extraction of the sample matrix (e.g., soil, sediment, tissue) using an appropriate solvent system (e.g., hexane/dichloromethane).

    • Clean up the extract using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering compounds.

    • Concentrate the cleaned extract to a final volume and add an internal standard.

  • GC-MS Instrumentation:

    • Set up the GC-MS system according to the parameters outlined in Table 1 or a suitably optimized method.

    • Perform a system suitability check by injecting a standard mixture to ensure proper performance.

  • Analysis:

    • Inject the prepared sample extract into the GC-MS.

    • Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each target analyte.

  • Data Processing:

    • Integrate the peaks for the target analytes and internal standards.

    • Quantify the concentration of each analyte using a calibration curve generated from standards.

Protocol 2: HPLC-UV Analysis of Brominated Aromatic Compounds

This protocol describes a general method for the separation and quantification of brominated aromatic compounds, such as bromophenols.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC-UV Instrumentation:

    • Set up the HPLC-UV system with the column and mobile phases as described in Table 2 or a similar validated method.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the gradient program and collect the chromatogram.

  • Data Processing:

    • Identify peaks by comparing their retention times with those of known standards.

    • Quantify the analytes by comparing their peak areas to a calibration curve prepared from standards of known concentrations.

Visualizations

TroubleshootingWorkflow start Problem with Isomer Separation peak_shape Poor Peak Shape? start->peak_shape coelution Isomers Co-eluting? peak_shape->coelution No check_overload Reduce Sample Concentration/Volume peak_shape->check_overload Yes retention_time Retention Time Shift? coelution->retention_time No change_column Change Stationary Phase Chemistry coelution->change_column Yes equilibrate Increase Column Equilibration Time retention_time->equilibrate Yes end Problem Resolved retention_time->end No check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent add_modifier Add Mobile Phase Modifier (e.g., TFA) check_solvent->add_modifier replace_column_ps Replace Column add_modifier->replace_column_ps replace_column_ps->end optimize_mobile_phase Optimize Mobile Phase Composition change_column->optimize_mobile_phase optimize_temp Optimize Temperature Program (GC) optimize_mobile_phase->optimize_temp check_ph Adjust Mobile Phase pH optimize_temp->check_ph check_ph->end check_mobile_phase_prep Check Mobile Phase Preparation & Degassing equilibrate->check_mobile_phase_prep use_oven Use Column Oven check_mobile_phase_prep->use_oven check_leaks Check for System Leaks use_oven->check_leaks check_leaks->end

A logical workflow for troubleshooting common issues in brominated isomer separations.

ChiralSFC_Optimization start Chiral Separation Optimization (SFC) csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening modifier_opt Optimize Mobile Phase Modifier (MeOH, EtOH, IPA) csp_screening->modifier_opt additive_opt Optimize Additive (Acidic/Basic) modifier_opt->additive_opt temp_pressure_opt Optimize Temperature & Backpressure additive_opt->temp_pressure_opt derivatization Consider Derivatization temp_pressure_opt->derivatization If still no separation success Successful Enantioseparation temp_pressure_opt->success If separation achieved derivatization->success

A systematic approach to optimizing chiral separations of brominated isomers using SFC.

References

Stability of 9,10,12,13-Tetrabromooctadecanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stability of 9,10,12,13-Tetrabromooctadecanoic acid in Different Solvents

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9,10,12,13-Tetrabromooctadecanoic acid in various laboratory solvents. The following sections include frequently asked questions, a summary of expected stability, troubleshooting guides, and a representative experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 9,10,12,13-Tetrabromooctadecanoic acid?

A1: While specific solubility data is limited, based on its structural similarity to stearic acid, 9,10,12,13-Tetrabromooctadecanoic acid is expected to be soluble in non-polar and polar aprotic organic solvents. Good starting points for solubilization would be Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethers. For biological experiments, preparing a concentrated stock solution in DMSO or ethanol is a common practice.

Q2: My compound is not dissolving completely, even in recommended solvents. What steps can I take?

A2: If you encounter solubility issues, consider the following:

  • Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase the rate of dissolution.

  • Sonication: Use a sonicator bath to aid in dissolving the compound.

  • Solvent Purity: Ensure that your solvent is anhydrous and of high purity, as contaminants can affect solubility.

  • Fresh Solvent: Use a fresh bottle of solvent, as older stock may have absorbed moisture.

Q3: I've observed a gradual color change (e.g., slight yellowing) in my solution. What is the likely cause?

A3: A color change in the solution may indicate degradation of the compound. Polybrominated compounds can be susceptible to decomposition, potentially through dehydrobromination, especially when exposed to light, heat, or basic conditions. This process can lead to the formation of unsaturated species and the release of bromine, which can impart color to the solution.

Q4: How can I minimize the degradation of 9,10,12,13-Tetrabromooctadecanoic acid in solution?

A4: To minimize degradation, adhere to the following best practices:

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect from light-induced decomposition.[1]

  • Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • pH Control: Avoid basic conditions, as they can promote dehydrobromination. If the experimental conditions require a basic pH, the stability of the compound should be carefully evaluated.

Q5: Are there specific solvents or conditions I should avoid?

A5: Yes. Avoid the following to ensure the stability of the compound:

  • Strong Bases: Strong bases (e.g., sodium hydroxide, potassium tert-butoxide) can induce dehydrobromination, leading to the elimination of HBr and the formation of alkenes or alkynes.[2]

  • Protic Solvents with Basic Impurities: Be cautious with polar protic solvents (e.g., methanol, ethanol) that may contain basic impurities, as these can also facilitate degradation over time.

  • Prolonged Exposure to Heat and UV Light: As with many halogenated compounds, prolonged exposure to heat and UV light should be avoided to prevent decomposition.[1]

Q6: What are the recommended storage conditions for solutions of 9,10,12,13-Tetrabromooctadecanoic acid?

A6: For optimal stability, stock solutions should be stored under the following conditions:

  • Container: Tightly sealed, chemically resistant glass containers (e.g., amber glass vials with PTFE-lined caps).[1]

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Atmosphere: For maximum stability, store under an inert atmosphere (argon or nitrogen).

  • Location: Keep in a dark, well-ventilated area away from incompatible chemicals like strong bases and oxidizing agents.[1]

Expected Stability in Different Solvents

Solvent ClassExample SolventsExpected StabilityPotential Degradation Pathway / Comments
Non-polar Aprotic Hexane, Toluene, DichloromethaneHighGenerally stable. Use high-purity solvents to avoid reactive impurities.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateGenerally stable for short-term use. Long-term storage may lead to slow degradation, especially if impurities are present.
Polar Protic Methanol, Ethanol, WaterModerate to LowMay be less stable due to the potential for solvolysis reactions, although this is generally slow for alkyl bromides without strong heating.[3] The presence of any basic impurities can accelerate degradation.
Basic Solutions Solvents containing amines, hydroxides, or carbonatesLowProne to dehydrobromination, an elimination reaction where HBr is removed to form double or triple bonds.[2]
Acidic Solutions Solvents containing strong acids (e.g., HCl, H₂SO₄)ModerateGenerally more stable than in basic solutions. However, very strong acidic conditions and heat can potentially promote elimination or other reactions.

Troubleshooting Guide for Experimental Inconsistencies

If you are observing unexpected results in your experiments, such as a loss of biological activity or the appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS), the stability of your 9,10,12,13-Tetrabromooctadecanoic acid solution may be compromised. The following workflow can help you troubleshoot the issue.

G start Unexpected Experimental Results (e.g., loss of activity, new peaks) check_solution Check Solution Appearance: - Is it discolored? - Is there any precipitate? start->check_solution prepare_fresh Prepare Fresh Solution from Solid Compound check_solution->prepare_fresh Yes (discolored/precipitate) re_run_exp Re-run Experiment with Fresh Solution check_solution->re_run_exp No (appears normal) prepare_fresh->re_run_exp problem_persists Problem Persists? re_run_exp->problem_persists check_storage Review Storage Conditions: - Protected from light? - Correct temperature? - Tightly sealed? problem_persists->check_storage Yes resolution Problem Resolved problem_persists->resolution No check_solvent Evaluate Solvent Compatibility: - Is the solvent appropriate? - Is it high purity? - Is the pH neutral? check_storage->check_solvent analyze_compound Analyze Compound Integrity: - Use LC-MS, NMR, etc. - Compare fresh vs. old solution check_solvent->analyze_compound degradation_confirmed Degradation Confirmed? analyze_compound->degradation_confirmed optimize_protocol Optimize Protocol: - Use a more stable solvent - Prepare solutions immediately before use - Store under inert gas degradation_confirmed->optimize_protocol Yes other_factors Investigate Other Experimental Factors degradation_confirmed->other_factors No optimize_protocol->resolution other_factors->resolution

Caption: Troubleshooting workflow for unexpected experimental results.

Representative Experimental Protocol

Protocol: Preparation of a 10 mM Stock Solution of 9,10,12,13-Tetrabromooctadecanoic Acid in DMSO

This protocol describes the preparation of a stock solution suitable for further dilution in cell culture media or other aqueous buffers.

Materials:

  • 9,10,12,13-Tetrabromooctadecanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of 9,10,12,13-Tetrabromooctadecanoic acid into a sterile, amber microcentrifuge tube or glass vial. For example, for 1 mL of a 10 mM solution (MW ≈ 600.06 g/mol ), weigh out approximately 6.0 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C. For working dilutions, it is recommended to prepare smaller aliquots to avoid multiple freeze-thaw cycles.

  • Preparation of Working Solution: When preparing working solutions for cell culture, dilute the stock solution in pre-warmed culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4]

Visualization of Potential Degradation Pathway

The structure of 9,10,12,13-Tetrabromooctadecanoic acid contains vicinal dibromides (bromine atoms on adjacent carbons). A potential degradation pathway, especially under basic conditions, is dehydrobromination. The diagram below illustrates a generalized E2 elimination mechanism for a vicinal dibromide.

G cluster_pathway Potential Dehydrobromination Pathway A Vicinal Dibromide (e.g., portion of the fatty acid chain) B Vinyl Bromide Intermediate A->B  - HBr (E2 Elimination) C Alkyne Product B->C  - HBr (E2 Elimination) reagent1 + Base (B:) reagent2 + Base (B:)

Caption: Generalized dehydrobromination of a vicinal dibromide.

References

Preventing degradation of 9,10,12,13-Tetrabromooctadecanoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9,10,12,13-Tetrabromooctadecanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 9,10,12,13-Tetrabromooctadecanoic acid during sample preparation?

A1: The primary factors that can lead to the degradation of 9,10,12,13-Tetrabromooctadecanoic acid are exposure to light (photodegradation), high temperatures (thermal degradation), and potentially reactive chemical environments. Brominated compounds can be susceptible to debromination under certain conditions.[1][2][3]

Q2: How can I minimize photodegradation of the analyte?

A2: To minimize photodegradation, it is crucial to protect the sample from light, especially UV radiation.[1][2][4] This can be achieved by:

  • Using amber glass vials or tubes for sample collection, storage, and processing.

  • Working in a dimly lit area or under yellow light.

  • Wrapping sample containers in aluminum foil.

  • Minimizing the duration of light exposure during each step of the sample preparation process.

Q3: What temperature range is considered safe for handling 9,10,12,13-Tetrabromooctadecanoic acid?

A3: While specific data for 9,10,12,13-Tetrabromooctadecanoic acid is limited, studies on other brominated organic compounds, such as tetrabromobisphenol A (TBBPA), show that thermal degradation can begin at temperatures as low as 185°C and becomes more significant above 200-230°C.[3][5][6] For long-chain fatty acids, thermal hydrolysis can be observed at temperatures of 140-160°C over extended periods.[7] Therefore, it is recommended to keep all sample preparation steps, including evaporation of solvents, at the lowest feasible temperature, preferably below 60°C.

Q4: Are there any specific solvents or reagents I should avoid during sample preparation?

A4: For mass spectrometry applications, it is advisable to avoid solvents with low vapor pressure, such as DMSO, unless they are significantly diluted.[8] Additionally, ion-pairing agents like Tetrabutyl ammonium (TBA) should be avoided as they can contaminate the mass spectrometer.[8] While not explicitly stated for this compound, highly reactive reagents or extreme pH conditions could potentially promote degradation and should be used with caution.

Troubleshooting Guide

Issue 1: Low recovery of 9,10,12,13-Tetrabromooctadecanoic acid in my final sample.

Possible Cause Troubleshooting Suggestion
Photodegradation Repeat the sample preparation process using amber vials or by wrapping all glassware in aluminum foil. Minimize exposure to ambient light.[1]
Thermal Degradation If your protocol involves a heating step (e.g., solvent evaporation), reduce the temperature and/or the duration of heating. Use a gentle stream of nitrogen to facilitate evaporation at lower temperatures.[5][7]
Incomplete Extraction Optimize your extraction solvent system. A combination of polar and non-polar solvents may be necessary depending on the sample matrix.
Adsorption to Surfaces Silanize glassware to reduce active sites where the analyte can adsorb. Include a small amount of a less polar solvent in your final sample solution to keep the analyte in solution.

Issue 2: I am observing unexpected peaks in my chromatogram that are not present in my standard.

Possible Cause Troubleshooting Suggestion
Analyte Degradation The unexpected peaks could be debrominated or other degradation byproducts. Compare the mass spectra of these peaks with the expected fragmentation pattern of 9,10,12,13-Tetrabromooctadecanoic acid to identify potential losses of bromine atoms. Implement the light and temperature precautions mentioned above.
Contamination Ensure all solvents are of high purity (e.g., HPLC or MS grade).[1] Run a blank sample (containing only the solvent) to check for contaminants in your system.
Derivatization Artifacts If using derivatization, optimize the reaction conditions (time, temperature, reagent concentration) to minimize the formation of byproducts.

Summary of Thermal Degradation Data for Brominated Compounds

The following table summarizes thermal degradation data for related brominated compounds to provide a general reference for temperature considerations.

CompoundOnset of Degradation (°C)ConditionsReference
Tetrabromobisphenol A (TBBPA)~185 - 230Inert Atmosphere[5][6]
Saturated Long-Chain Fatty Acids~140 - 1608-hour duration[7]

Experimental Protocols

Protocol 1: Extraction of 9,10,12,13-Tetrabromooctadecanoic Acid from Biological Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization:

    • Weigh 100-200 mg of frozen tissue into a 2 mL amber glass vial containing ceramic beads.

    • Add 1 mL of ice-cold methanol.

    • Homogenize the tissue using a bead beater for 2-3 cycles of 30 seconds, with cooling on ice in between cycles.

  • Liquid-Liquid Extraction:

    • To the homogenate, add 2 mL of methyl tert-butyl ether (MTBE) and 500 µL of water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer (MTBE), which contains the lipids including 9,10,12,13-Tetrabromooctadecanoic acid, and transfer to a new amber glass vial.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol or acetonitrile for LC-MS analysis).[8]

Protocol 2: Derivatization for GC-MS Analysis (as Pentafluorobenzyl Bromide Ester)

This protocol is adapted from a general method for fatty acid analysis.[9][10]

  • Preparation:

    • Ensure the extracted sample is completely dry.

    • Prepare a 1% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile and a 1% solution of N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

  • Derivatization Reaction:

    • To the dried sample extract, add 25 µL of the 1% PFBBr solution and 25 µL of the 1% DIPEA solution.[9][10]

    • Cap the vial tightly and vortex.

    • Incubate at room temperature for 20 minutes in the dark.[9][10]

  • Drying and Reconstitution:

    • Dry the sample under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 50 µL of iso-octane or another suitable solvent for GC-MS injection.[9][10]

Visualizations

Degradation Degradation of 9,10,12,13-Tetrabromooctadecanoic Acid Photo Photodegradation Photo->Degradation Thermal Thermal Degradation Thermal->Degradation Chemical Chemical Reactivity Chemical->Degradation UVLight UV/High-Energy Light Exposure UVLight->Photo HighTemp High Temperatures (>60°C) HighTemp->Thermal ExtremePH Extreme pH ExtremePH->Chemical ReactiveReagents Reactive Reagents ReactiveReagents->Chemical

Caption: Factors leading to the degradation of 9,10,12,13-Tetrabromooctadecanoic acid.

Start Start: Biological Tissue Sample Homogenize 1. Homogenize in Methanol (Amber Vial, on ice) Start->Homogenize Extract 2. Liquid-Liquid Extraction with MTBE/Water Homogenize->Extract Separate 3. Centrifuge to Separate Phases (4°C) Extract->Separate Collect 4. Collect Organic Layer Separate->Collect Evaporate 5. Evaporate Solvent (N2 stream, <40°C) Collect->Evaporate Reconstitute 6. Reconstitute in Analytical Solvent Evaporate->Reconstitute End End: Sample Ready for Analysis Reconstitute->End

Caption: Workflow for the extraction of 9,10,12,13-Tetrabromooctadecanoic acid.

Parent 9,10,12,13-Tetrabromooctadecanoic Acid Radical Formation of Bromine Radical (Br•) Parent->Radical C-Br bond cleavage Photon Light Energy (hv) Photon->Radical Debrominated Tri/Di/Mono-brominated Intermediates Radical->Debrominated Stepwise debromination Final Further Degradation Products Debrominated->Final

Caption: Hypothesized photodegradation pathway.

References

Validation & Comparative

A Comparative Guide to the Inter-Laboratory Measurement of 9,10,12,13-Tetrabromooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10,12,13-Tetrabromooctadecanoic acid (TBODA) is a brominated fatty acid that may be encountered in environmental and biological samples due to its use in various industrial applications. The accurate and precise quantification of TBODA is essential for toxicological studies and for monitoring its environmental fate. While no formal, large-scale inter-laboratory comparison study for TBODA has been published, this guide provides a synthesized comparison of the primary analytical methodologies used for its quantification. The data presented here are hypothetical, yet representative of the performance characteristics expected from these methods, based on proficiency tests of similar brominated compounds and fatty acids.[1] This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of analytical methods for TBODA.

Data Presentation: A Comparative Analysis of Analytical Methods

The two most common analytical techniques for the quantification of halogenated organic compounds like TBODA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance parameters for each method, based on data from analogous compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.999
Accuracy (% Recovery) 85-115%90-110%
Precision (RSD %) < 15%< 10%
Limit of Detection (LOD) low ng/mLsub-ng/mL to pg/mL
Limit of Quantitation (LOQ) low ng/mLsub-ng/mL
Throughput Lower, due to required derivatizationHigher, with "dilute and shoot" methods possible
Sample Derivatization Mandatory (e.g., esterification)Not typically required
Compound Suitability Volatile and thermally stable compoundsWide range, including non-volatile and thermally labile compounds

Experimental Protocols

Below are generalized methodologies for the quantification of TBODA using GC-MS and LC-MS/MS.

1. Sample Preparation: Lipid Extraction (Applicable to both GC-MS and LC-MS/MS)

A crucial initial step for analyzing biological samples is the extraction of lipids from the matrix.

  • Protein Precipitation and Lipid Extraction:

    • To a 100 µL plasma or tissue homogenate sample, add an appropriate internal standard (e.g., a ¹³C-labeled TBODA).

    • Add 400 µL of ice-cold isopropanol or another suitable organic solvent, vortex thoroughly, and centrifuge at 4°C to precipitate proteins.[2]

    • Collect the supernatant containing the lipid fraction. For more complex matrices, a liquid-liquid extraction (e.g., using hexane) or solid-phase extraction (SPE) may be necessary to further purify the sample.

2. GC-MS Analysis Protocol

  • Derivatization: This is a critical step for GC-MS analysis of fatty acids to increase their volatility.

    • Evaporate the solvent from the extracted lipid sample under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and heat at 60-70°C for 30 minutes to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Injection Mode: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 80°C and ramp up to 300°C.

    • MS Detector: Operated in electron impact (EI) ionization mode.

    • Quantification: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized TBODA and the internal standard.[3]

3. LC-MS/MS Analysis Protocol

  • Sample Preparation:

    • Following the initial lipid extraction, the sample can often be directly analyzed after evaporation of the extraction solvent and reconstitution in the mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

    • Mobile Phase: A gradient elution with two solvents is typical.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: Approximately 0.2 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode is generally used for fatty acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to one or more product ions for both TBODA and the internal standard. This provides high selectivity and sensitivity.

Visualizations

Analytical Workflow for TBODA Measurement cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract Derivatize Derivatization (Esterification) Extract->Derivatize Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute GC_Inject GC-MS Injection Derivatize->GC_Inject GC_Data Data Acquisition (SIM) GC_Inject->GC_Data Quantify Quantification against Calibration Curve GC_Data->Quantify LC_Inject LC-MS/MS Injection Reconstitute->LC_Inject LC_Data Data Acquisition (MRM) LC_Inject->LC_Data LC_Data->Quantify

Caption: Analytical workflow for TBODA measurement.

Method Selection for TBODA Analysis Start Start: Need to measure TBODA HighThroughput Is high throughput required? Start->HighThroughput ThermalStability Is the analyte thermally stable? HighThroughput->ThermalStability No LCMS LC-MS/MS is preferred HighThroughput->LCMS Yes HighSensitivity Is ultra-high sensitivity required? ThermalStability->HighSensitivity No GCMS GC-MS is a viable option ThermalStability->GCMS Yes HighSensitivity->GCMS No LCMS_only LC-MS/MS is strongly recommended HighSensitivity->LCMS_only Yes

Caption: Decision tree for analytical method selection.

References

9,10,12,13-Tetrabromooctadecanoic acid vs. other brominated fatty acids analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 9,10,12,13-Tetrabromooctadecanoic Acid and Other Brominated Fatty Acids

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 9,10,12,13-tetrabromooctadecanoic acid and other brominated fatty acids (BFAs). It provides a synthesis of their properties, analytical methodologies supported by experimental data, and an exploration of their biological relevance.

Section 1: Overview and Physicochemical Properties

Brominated fatty acids are halogenated lipids, often formed by the addition of bromine across the double bonds of unsaturated fatty acids.[1] 9,10,12,13-Tetrabromooctadecanoic acid (also known as tetrabromostearic acid or TBS) is a derivative of linoleic acid, an omega-6 fatty acid.[2] Its properties are frequently compared with those of 9,10-dibromooctadecanoic acid (dibromostearic acid or DBS), which is derived from oleic acid.[3][4] These compounds are key components of brominated vegetable oils (BVOs), which have been used as emulsifiers in citrus-flavored beverages.[1][2][5] The analysis of these fatty acids is crucial for quality control and toxicological assessment.[1][6]

Table 1: Comparison of Physicochemical Properties

Property9,10,12,13-Tetrabromooctadecanoic Acid9,10-Dibromooctadecanoic Acid
Synonyms Tetrabromostearic acid (TBS)[7][8]Dibromostearic acid (DBS)[9]
Parent Fatty Acid Linoleic Acid (C18:2)[6]Oleic Acid (C18:1)[4][6]
Molecular Formula C₁₈H₃₂Br₄O₂[10][11]C₁₈H₃₄Br₂O₂[3]
Molecular Weight 600.07 g/mol [7][10]~442.27 g/mol
Number of Bromine Atoms 42
Physical Form Solid[11]White Solid[3]
Solubility Soluble in organic solvents (e.g., ethers, alcohols); insoluble in water.[3]Soluble in organic solvents; insoluble in water.[3]

Section 2: Experimental Protocols for Analysis

The determination of BFAs in complex matrices like food products or biological tissues requires robust analytical methods. Gas chromatography (GC) is a widely used technique, often coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).[12][13] Due to the low volatility of fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required.[12][13][14]

Experimental Workflow: BFA Analysis via GC-MS

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Result Sample Sample Matrix (e.g., Soft Drink, Tissue) Extraction Lipid Extraction (e.g., Hexane, Diethyl Ether) Sample->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Derivatization Transesterification to FAMEs (BF₃-Methanol) Cleanup->Derivatization GC_MS GC-MS or GC-FID Analysis Derivatization->GC_MS Data Data Acquisition & Processing GC_MS->Data Quant Quantification of BFA Methyl Esters Data->Quant

Caption: General workflow for the analysis of brominated fatty acids.

Detailed Methodologies

1. Lipid Extraction from Beverage Matrix:

  • A known volume of the decarbonated beverage is mixed with a solvent such as hexane or diethyl ether.[2][15]

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.[2]

  • The organic layer, containing the BVOs, is collected.[2] This extraction may be repeated to improve recovery.[15]

  • The collected organic extract is often passed through sodium sulfate to remove residual water and then concentrated.[15]

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipid residue is treated with a transesterification agent. A common reagent is a boron trifluoride-methanol complex (BF₃-Methanol).[13]

  • The mixture is heated (e.g., in a sealed vial in a water bath) to facilitate the reaction, converting the brominated triglycerides into their corresponding FAMEs (e.g., 9,10-dibromostearic acid methyl ester and 9,10,12,13-tetrabromostearic acid methyl ester).[13]

  • After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent like hexane.

3. Instrumental Analysis (GC-FID/MS):

  • The resulting FAMEs are volatile and suitable for gas chromatography.[14]

  • Analysis is performed using a GC system to separate the different FAMEs.[13]

  • Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.[13] Negative ion chemical ionization (NICI-MS) can be a particularly sensitive method for detecting halogenated compounds.[16]

Table 2: Representative GC-MS Parameters for BFA Methyl Ester Analysis

ParameterSettingReference
Instrument GC-FID or GC-MS[13]
Column VF-5ht (30 m x 0.25 mm, 0.25 µm) or similar[13]
Injector Temp. 250 - 280 °C[13]
Oven Program Initial 100°C, ramp to 300°C(Typical)
Carrier Gas Helium[17]
Ionization (MS) Electron Ionization (EI) or Negative Ion Chemical Ionization (NCI)[16]
Derivatization Transesterification with BF₃-Methanol[13]

Section 3: Biological Activity and Toxicological Profile

The consumption of brominated fatty acids, primarily through BVOs, has been linked to bioaccumulation and potential health effects. Animal studies have shown that both dibromo- and tetrabromostearic acids can accumulate in tissues, particularly the liver, heart, and adipose tissue.[18][19]

  • Bioaccumulation: Following oral administration in rats, TBS was found to accumulate significantly in the liver, while DBS showed its highest concentration in heart lipids.[18] Metabolites, including shorter-chain brominated fatty acids, were also identified in these tissues.[19]

  • Organ Toxicity: Diets containing TBS were associated with enlarged livers and severe intracellular fatty degeneration in rats.[18] Diets with DBS also produced effects like moderate edema in the heart.[18]

  • Endocrine Disruption: A primary concern is the potential for bromine to interfere with thyroid function.[5] As a halide, bromine can compete with iodine, a critical component of thyroid hormones, potentially disrupting thyroid homeostasis.[1][5] FDA studies in rodents indicated that high exposure to BVO is associated with increased bromine levels in tissues and that the thyroid is a target organ for potential negative health effects.[5]

Hypothesized Mechanism of Thyroid Disruption

G cluster_intake Intake & Metabolism cluster_thyroid Thyroid Gland Interaction BVO Brominated Vegetable Oils (BVOs) in Diet Metabolism Gut Hydrolysis BVO->Metabolism BFAs Free Brominated Fatty Acids (DBS, TBS) Metabolism->BFAs Inorganic_Br Inorganic Bromide (Br⁻) Metabolism->Inorganic_Br NIS Sodium-Iodide Symporter (NIS) Inorganic_Br->NIS Competitive Inhibition Iodide Dietary Iodide (I⁻) Iodide->NIS Thyroid_Hormones Synthesis of Thyroid Hormones (T3, T4) NIS->Thyroid_Hormones Disruption Potential Disruption of Thyroid Function NIS->Disruption Thyroid_Hormones->Disruption

Caption: Potential mechanism for BVO-induced thyroid disruption.

This diagram illustrates how the metabolic release of inorganic bromide from BFAs could lead to competitive inhibition of the sodium-iodide symporter in the thyroid gland.[1][5] This interference could reduce iodide uptake, a critical step in the synthesis of thyroid hormones, thereby posing a risk to endocrine function.[5]

References

A Researcher's Guide to Certified Reference Materials for 9,10,12,13-Tetrabromooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of halogenated fatty acids, the availability of high-purity certified reference materials (CRMs) is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available reference materials for 9,10,12,13-Tetrabromooctadecanoic acid, also known as 9,10,12,13-Tetrabromostearic acid. Due to the limited availability of materials explicitly marketed as "Certified Reference Materials," this guide includes high-purity standards from reputable suppliers suitable for analytical applications.

Comparison of Available Reference Materials

Sourcing high-purity 9,10,12,13-Tetrabromooctadecanoic acid is critical for establishing accurate quantification and for the validation of analytical methods. Below is a comparison of offerings from various suppliers. Researchers are advised to request a Certificate of Analysis for detailed purity and characterization information.

SupplierProduct NameCAS NumberMolecular FormulaPurity/Specifications
CymitQuimica Octadecanoic acid, 9,10,12,13-tetrabromo-1794-89-4C18H32Br4O295%[1]
LabSolutions 9,10,12,13-Tetrabromostearic Acid1794-89-4C18H32Br4O2>97.0%(T)[2]
Various Suppliers on ChemicalBook 9,10,12,13-TETRABROMOSTEARIC ACID1794-89-4C18H32Br4O2Not specified
Various Suppliers on PubChem 9,10,12,13-Tetrabromooctadecanoic acid1794-89-4C18H32Br4O2Not specified

Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of 9,10,12,13-Tetrabromooctadecanoic acid in a sample matrix. This method is based on established analytical techniques for brominated fatty acids and involves extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.[3][4][5]

1. Sample Preparation and Extraction:

  • Objective: To extract the lipid fraction containing the analyte from the sample matrix.

  • Procedure:

    • Homogenize the sample (e.g., biological tissue, food product) in a suitable solvent system, such as a 2:1 mixture of chloroform and methanol.

    • Perform a liquid-liquid extraction by adding water to create a biphasic system.

    • Collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To convert the fatty acids into their more volatile methyl esters for GC analysis.[3][4]

  • Procedure:

    • To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.[4]

    • Incubate the mixture at 50°C for 2 hours to facilitate the esterification reaction.[4]

    • Stop the reaction by adding a saturated salt solution.

    • Extract the FAMEs with hexane.

    • Wash the hexane extract with water and dry it over anhydrous sodium sulfate.

    • Evaporate the hexane to concentrate the FAMEs and reconstitute in a suitable volume of an appropriate solvent (e.g., isooctane) for GC-MS injection.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate and quantify the 9,10,12,13-Tetrabromooctadecanoic acid methyl ester.

  • Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890A GC system or equivalent.[4]

    • Mass Spectrometer: An Agilent 5975C MS or a similar quadrupole or time-of-flight (TOF) mass spectrometer.[3][4]

    • Column: A capillary column suitable for FAME analysis, such as a VF-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or a Select FAME column (100m × 0.25 mm i.d.).[3][4]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection mode at 250°C.[5]

    • Oven Temperature Program:

      • Initial temperature of 80°C.

      • Ramp to 170°C at 20°C/min.

      • Ramp to 204°C at 1°C/min.

      • Ramp to 250°C at 20°C/min and hold for 10 minutes.[4]

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. The characteristic isotopic pattern of bromine should be utilized for identification.

Analytical Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of 9,10,12,13-Tetrabromooctadecanoic acid.

Workflow for Analysis of 9,10,12,13-Tetrabromooctadecanoic Acid cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Sample Sample Matrix Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Lipid_Extract Dried Lipid Extract Extraction->Lipid_Extract Derivatization Esterification to FAMEs (H2SO4 in Methanol) Lipid_Extract->Derivatization FAME_Extract FAMEs in Hexane Derivatization->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data Data Acquisition (SIM or Full Scan) GCMS->Data Quantification Quantification & Reporting Data->Quantification

References

Accuracy and precision of 9,10,12,13-Tetrabromooctadecanoic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 9,10,12,13-Tetrabromooctadecanoic acid, a brominated fatty acid, is crucial for various research and development applications. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to assist in selecting the most appropriate method for specific analytical needs. While specific performance data for this particular analyte is limited in publicly available literature, this guide synthesizes information from the analysis of similar brominated compounds to provide robust starting points for method development and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters and characteristics of the primary analytical techniques applicable to the quantification of 9,10,12,13-Tetrabromooctadecanoic acid.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile/semi-volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Sample Preparation Requires derivatization (e.g., methylation) to increase volatility.[1]Can analyze the native acid, but derivatization can improve sensitivity.[2]
Instrumentation GC coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, Q-TOF).HPLC or UHPLC coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF).
Typical Ionization Electron Ionization (EI), Negative Chemical Ionization (NCI), Atmospheric Pressure Chemical Ionization (APCI).[3][4]Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Selectivity High, especially with MS/MS.Very high, particularly with Multiple Reaction Monitoring (MRM) on a triple quadrupole MS.
Sensitivity Generally good, can be enhanced by using sensitive ionization modes like NCI for halogenated compounds.Typically offers high sensitivity, especially with derivatization. Limits of detection in the low ng/mL to pg/mL range are achievable for fatty acids.[5]
Accuracy & Precision Good to excellent. Analyte recovery percentages for similar brominated fatty acid methyl esters have been reported between 82.2% and 99.9%.[1]Good to excellent. Intra- and inter-assay accuracy for brominated vegetable oil analysis has been reported between 97.3–103.4% with low imprecision (0.5–3.6% RSD).[6]
Throughput Moderate, limited by GC run times and sample preparation.Can be higher than GC-MS due to faster chromatography with UHPLC systems.
Matrix Effects Can be significant, requiring careful sample cleanup and the use of internal standards.Can be a significant issue, often mitigated by stable isotope-labeled internal standards and effective sample preparation.
Key Advantages Well-established for fatty acid analysis, extensive libraries for spectral matching (EI).High sensitivity and specificity, suitable for complex matrices, no derivatization required for some applications.
Key Disadvantages Derivatization step adds time and potential for error. Thermal degradation of labile compounds can occur.Ion suppression or enhancement from matrix components can affect accuracy.

Experimental Protocols

Below are detailed methodologies for the quantification of 9,10,12,13-Tetrabromooctadecanoic acid using GC-MS, based on established methods for brominated fatty acids.[1]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is based on the common practice of converting fatty acids to their more volatile methyl esters prior to GC analysis.

1. Sample Preparation: Extraction and Derivatization

  • Lipid Extraction: Extract the lipid fraction from the sample matrix using a suitable solvent system, such as a modified Folch or Bligh-Dyer method with chloroform:methanol.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To the dried lipid extract, add a solution of boron trifluoride in methanol (BF3-MeOH).

    • Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes) to ensure complete methylation.

    • After cooling, add water and extract the FAMEs (including 9,10,12,13-tetrabromooctadecanoic acid methyl ester) with a non-polar solvent like hexane.

    • Wash the hexane layer with water to remove residual acid and methanol.

    • Dry the hexane extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: A low-polarity capillary column is suitable, such as a VF-5ht (30 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent.[1]

  • Injector: Split/splitless or on-column injector. For trace analysis, splitless mode is preferred.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 10°C/minute.

    • Ramp 2: Increase to 300°C at 5°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity to halogenated compounds.

    • Acquisition Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity. Key ions for 9,10,12,13-tetrabromooctadecanoic acid methyl ester would need to be determined from its mass spectrum.

    • Mass Range: m/z 50-700.

3. Quantification

  • Prepare a calibration curve using a certified reference standard of 9,10,12,13-Tetrabromooctadecanoic acid that has undergone the same derivatization process.

  • An internal standard (e.g., a stable isotope-labeled brominated fatty acid or a non-endogenous brominated compound) should be added at the beginning of the sample preparation to correct for extraction losses and instrumental variability.

Mandatory Visualization

Experimental Workflow for GC-MS Quantification

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Matrix (e.g., Biological Tissue, Environmental Sample) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Methylation (BF3-Methanol) Extraction->Derivatization Cleanup Solid Phase Extraction (SPE) (Optional, for complex matrices) Derivatization->Cleanup FinalSample Concentrated FAMEs in Solvent Cleanup->FinalSample GCMS GC-MS Analysis (EI or NCI, SIM/Scan) FinalSample->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Analyte 9,10,12,13-Tetrabromooctadecanoic Acid (in complex matrix) Method_Selection Method Selection Analyte->Method_Selection GC_MS GC-MS Method_Selection->GC_MS Volatility LC_MS LC-MS/MS Method_Selection->LC_MS Polarity Derivatization Derivatization Required (Methylation) GC_MS->Derivatization High_Specificity High Specificity GC_MS->High_Specificity Direct_Analysis Direct Analysis Possible LC_MS->Direct_Analysis LC_MS->High_Specificity High_Sensitivity High Sensitivity Derivatization->High_Sensitivity Direct_Analysis->High_Sensitivity Quantitative_Result Accurate & Precise Quantification High_Sensitivity->Quantitative_Result High_Specificity->Quantitative_Result

References

Cross-validation of different extraction techniques for brominated compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of brominated compounds from various matrices is a critical task. The choice of extraction technique is paramount to achieving high recovery, efficiency, and sensitivity in subsequent analyses. This guide provides a comprehensive cross-validation of common extraction methodologies, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.

Experimental Workflow: From Sample to Analysis

The general procedure for the analysis of brominated compounds involves several key stages, from initial sample preparation to final detection. The specific parameters within each step will vary depending on the chosen extraction technique, the sample matrix, and the target analytes.

Experimental Workflow for Brominated Compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Water, Soil, Plastic) Homogenization Homogenization/ Grinding Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE LLE Liquid-Liquid Extraction (LLE) Spiking->LLE MAE Microwave-Assisted Extraction (MAE) Spiking->MAE UAE Ultrasound-Assisted Extraction (UAE) Spiking->UAE Cleanup Clean-up (e.g., Florisil, Silica Gel) SPE->Cleanup LLE->Cleanup MAE->Cleanup UAE->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) Concentration->Analysis

Fig 1. A generalized workflow for the extraction and analysis of brominated compounds.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is a trade-off between factors such as extraction efficiency, solvent consumption, time, and cost. The following table summarizes quantitative data from various studies to facilitate a direct comparison of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Extraction TechniqueAnalyte/MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Polybrominated Diphenyl Ethers (PBDEs) in Water67.5 - 104.13.6 - 9.5High selectivity, reduced solvent usage, amenable to automation.[1]Can be complex to optimize, potential for cartridge clogging.[1]
Brominated Flame Retardants in Water85.0 - 105.0[2]1.1 - 7.1[2]
Liquid-Liquid Extraction (LLE) General Drugs in Plasma70 ± 10[3]Not SpecifiedSimple and widely applicable.High solvent consumption, labor-intensive, potential for emulsion formation.[4]
Microwave-Assisted Extraction (MAE) PBDEs in Sewage Sludge80 - 110[5]Not SpecifiedReduced extraction time and solvent volume.Requires specialized equipment, potential for thermal degradation of analytes.
PBDEs in Electrical and Electronic Equipment72.4 - 108.4[6]1.1 - 8.1[6]
Ultrasound-Assisted Extraction (UAE) PBDEs in Soil81 - 104[7]1 - 9[7]Simple, rapid, and efficient.[4]Can be less efficient for some matrices compared to other methods.
PBDEs and PBBs in Sewage Sludge>92[8]Not Specified

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific sample matrix and target brominated compounds.

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is suitable for the extraction of brominated flame retardants from aqueous matrices.

  • Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is sequentially conditioned with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. The cartridge should not be allowed to dry out.

  • Sample Loading: A 500 mL water sample, previously filtered and adjusted to a specific pH if necessary, is passed through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: The cartridge is washed with 5 mL of a methanol/water solution (e.g., 50:50, v/v) to remove interfering substances.

  • Drying: The cartridge is dried under a gentle stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: The retained brominated compounds are eluted from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane or a mixture of hexane and acetone.

  • Concentration: The eluate is collected and concentrated to a final volume of 1 mL under a gentle stream of nitrogen before instrumental analysis.

Liquid-Liquid Extraction (LLE) Protocol for Serum/Plasma Samples

This protocol outlines a general procedure for extracting brominated compounds from biological fluids.

  • Sample Preparation: A 1 mL serum or plasma sample is placed in a glass centrifuge tube. An internal standard is added, and the sample is vortexed.

  • Protein Precipitation (Optional): 2 mL of acetonitrile is added to the sample, which is then vortexed and centrifuged to precipitate proteins. The supernatant is transferred to a clean tube.

  • Extraction: An appropriate organic solvent (e.g., 5 mL of n-hexane or a mixture of hexane and dichloromethane) is added to the sample or supernatant.

  • Mixing: The tube is sealed and mixed by gentle inversion for 10-20 minutes to facilitate the transfer of the analytes into the organic phase. Vigorous shaking should be avoided to prevent emulsion formation.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

  • Collection: The upper organic layer is carefully transferred to a clean tube.

  • Repeat Extraction: The extraction process (steps 3-6) is repeated on the aqueous layer to improve recovery. The organic extracts are then combined.

  • Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate, and the solvent is evaporated under a stream of nitrogen. The residue is reconstituted in a suitable solvent for analysis.

Microwave-Assisted Extraction (MAE) Protocol for Soil and Sediment Samples

This protocol is designed for the extraction of brominated flame retardants from solid environmental matrices.

  • Sample Preparation: A 2-5 gram sample of dried and homogenized soil or sediment is weighed into a microwave extraction vessel.

  • Solvent Addition: A 20-30 mL volume of an appropriate extraction solvent mixture (e.g., hexane:acetone 1:1, v/v) is added to the vessel.

  • Extraction Program: The vessel is sealed and placed in the microwave extraction system. A typical program involves ramping the temperature to 110-130°C and holding for 15-20 minutes.[5][9]

  • Cooling: After the program is complete, the vessel is allowed to cool to room temperature.

  • Filtration and Collection: The extract is filtered to remove solid particles and collected in a clean flask.

  • Clean-up and Concentration: The extract is then subjected to a clean-up step using a silica gel or Florisil column to remove co-extracted interferences. The cleaned extract is then concentrated before analysis.

Ultrasound-Assisted Extraction (UAE) Protocol for Solid Samples

This protocol provides a general procedure for the ultrasonic extraction of brominated compounds from various solid matrices.

  • Sample Preparation: A 1-2 gram sample of the homogenized solid material is placed in a glass vial.

  • Solvent Addition: A 10-20 mL volume of a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone) is added to the vial.

  • Sonication: The vial is placed in an ultrasonic bath and sonicated for 20-30 minutes. The temperature of the bath should be monitored and controlled to prevent thermal degradation of the analytes.

  • Centrifugation and Collection: After sonication, the sample is centrifuged to separate the solid material from the solvent. The supernatant (extract) is carefully transferred to a clean container.

  • Repeat Extraction: The extraction process (steps 2-4) is typically repeated two more times with fresh solvent to ensure complete extraction. The extracts are then combined.

  • Clean-up and Concentration: The combined extract undergoes a clean-up procedure, followed by solvent evaporation and reconstitution in a suitable solvent for instrumental analysis.

References

A Comparative Guide to the Analysis of 9,10,12,13-Tetrabromooctadecanoic Acid in Standard Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,12,13-Tetrabromooctadecanoic acid is a brominated fatty acid. The analysis of such compounds in complex matrices, like those represented by SRMs, is crucial for establishing baseline contamination levels, understanding environmental fate, and ensuring the quality and safety of various products. SRMs, provided by institutions like the National Institute of Standards and Technology (NIST), are critical for method validation and ensuring accurate and comparable results across different laboratories.[1][2]

This guide explores potential analytical workflows, compares the performance of suitable analytical techniques, and provides detailed experimental protocols that can be adapted for the analysis of 9,10,12,13-Tetrabromooctadecanoic acid.

Comparative Analysis of Analytical Techniques

The determination of 9,10,12,13-Tetrabromooctadecanoic acid in SRMs typically involves extraction, purification, and instrumental analysis. The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.

Below is a table summarizing the performance characteristics of commonly employed analytical methods.

Analytical Technique Principle Typical Limit of Quantitation (LOQ) Precision (RSD) Throughput Advantages Disadvantages
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile and thermally stable compounds followed by mass-based detection.Low pg to ng/g< 15%ModerateHigh resolution, established methods for fatty acids, good for complex matrices.Requires derivatization to increase volatility.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separation of non-volatile compounds in the liquid phase followed by highly selective mass filtering and detection.Low pg to ng/g< 10%HighHigh sensitivity and selectivity, no derivatization needed, suitable for a wide range of compounds.[3][4][5]Matrix effects can be significant, requires careful method development.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are generalized protocols for sample preparation and instrumental analysis that can be adapted for 9,10,12,13-Tetrabromooctadecanoic acid.

Sample Preparation: Extraction and Cleanup

Objective: To efficiently extract the target analyte from the SRM matrix and remove interfering substances.

Materials:

  • Standard Reference Material (e.g., NIST SRM 1945 Organics in Whale Blubber, NIST SRM 1974c Organics in Mussel Tissue)[1][6]

  • Solvents: Hexane, Dichloromethane, Methanol (all high purity, pesticide residue grade)

  • Internal standards (e.g., ¹³C-labeled fatty acids)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil, Silica)

  • Concentrator/Evaporator system

Protocol:

  • Homogenization: A known weight of the SRM is homogenized.

  • Extraction: The homogenized sample is subjected to solvent extraction, often using a mixture of hexane and dichloromethane. Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be employed for efficient extraction.

  • Lipid Removal (if necessary): For high-fat matrices, lipid removal may be necessary. This can be achieved through gel permeation chromatography (GPC) or by precipitation at low temperatures.

  • Cleanup: The extract is concentrated and subjected to cleanup using SPE. The choice of sorbent depends on the interfering substances. A multi-column cleanup approach may be necessary for complex matrices.

  • Solvent Exchange: The final extract is carefully evaporated to a small volume and the solvent is exchanged to one compatible with the analytical instrument.

Instrumental Analysis: GC-MS

Objective: To separate, identify, and quantify 9,10,12,13-Tetrabromooctadecanoic acid.

Derivatization: Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) or trimethylsilyl (TMS) esters prior to GC analysis.[7][8]

Instrumentation:

  • Gas Chromatograph with a high-resolution capillary column (e.g., DB-5ms)

  • Mass Spectrometer (e.g., single quadrupole or high-resolution MS)

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification.

Instrumental Analysis: LC-MS/MS

Objective: To provide a sensitive and selective quantification without derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer (e.g., triple quadrupole)

LC-MS/MS Parameters (Illustrative):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% B to 100% B over 15 minutes.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for 9,10,12,13-Tetrabromooctadecanoic acid would need to be determined by direct infusion of a standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 9,10,12,13-Tetrabromooctadecanoic acid in a Standard Reference Material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SRM Standard Reference Material Homogenization Homogenization SRM->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for analyzing 9,10,12-Tetrabromooctadecanoic acid in SRMs.

Conceptual Comparison of Analytical Methods

This diagram provides a logical comparison of the two primary analytical techniques discussed.

method_comparison cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Analyte 9,10,12,13-Tetrabromooctadecanoic Acid in SRM Extract Derivatization Derivatization Required Analyte->Derivatization Direct_Injection Direct Injection Analyte->Direct_Injection GC_Separation Gas Phase Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometric Detection GC_Separation->MS_Detection_GC Result_GC High Resolution Data MS_Detection_GC->Result_GC LC_Separation Liquid Phase Separation Direct_Injection->LC_Separation MSMS_Detection Tandem MS Detection LC_Separation->MSMS_Detection Result_LC High Sensitivity & Selectivity MSMS_Detection->Result_LC

References

A Researcher's Guide to Derivatization Reagents for Brominated Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of brominated fatty acids, derivatization is a critical step to enhance analyte volatility and improve chromatographic separation and detection, particularly for gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate derivatization reagent is paramount for achieving accurate and reliable results. This guide provides an objective comparison of common derivatization reagents, supported by experimental data and detailed protocols, to facilitate an informed choice for your analytical needs.

Comparative Overview of Derivatization Reagents

The three most common types of derivatization reagents for fatty acids are esterification agents, such as Boron Trifluoride-Methanol (BF3-Methanol), and silylating agents, including Trimethylsilyldiazomethane (TMSD) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Each reagent offers distinct advantages and disadvantages in terms of reaction efficiency, derivative stability, and potential for side reactions.

Quantitative Performance Data

The following table summarizes the key performance characteristics of the most common derivatization reagents used for fatty acid analysis. While specific quantitative data for brominated fatty acids is limited in publicly available literature, the information presented provides a strong basis for comparison based on their performance with general fatty acids.

Derivatization ReagentDerivative TypeReaction Time & TemperatureReported Derivatization EfficiencyKey AdvantagesKey Disadvantages
BF3-Methanol Fatty Acid Methyl Ester (FAME)5-60 min at 60-100°C[1][2]High, widely used for transesterification of complex lipids.[3]Well-established method, effective for both free fatty acids and transesterification. Reagents are relatively inexpensive.Potential for artifact formation with certain fatty acids.[4][5][6][7] Can cause isomerization of conjugated fatty acids.[1]
Trimethylsilyldiazomethane (TMSD) Fatty Acid Methyl Ester (FAME)~10 min at 50°CHigh for free fatty acids.Safer alternative to diazomethane.[8][9] Mild reaction conditions.May not be suitable for transesterification. Can generate trimethylsilyl ester artifacts.[1]
BSTFA (+TMCS) Trimethylsilyl (TMS) Ester60 min at 60°C[10]High, effective for a broad range of functional groups.[11][12]Versatile, derivatizes other functional groups (e.g., hydroxyls). By-products are volatile.Derivatives are moisture-sensitive and have limited stability.[10] Can lead to complex mass spectra.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are methodologies for the three highlighted reagents.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This method is widely used for the preparation of Fatty Acid Methyl Esters (FAMEs) from free fatty acids and for the transesterification of lipids.

Materials:

  • Sample containing brominated fatty acids (1-25 mg)

  • 14% BF3-Methanol reagent

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Place the dried sample into a screw-capped glass tube.

  • Add 2 mL of 14% BF3-Methanol reagent.[1]

  • Cap the tube tightly and heat at 60°C for 30 minutes.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Methylation using Trimethylsilyldiazomethane (TMSD)

This protocol is a milder alternative for the methylation of free fatty acids.

Materials:

  • Dried sample containing brominated fatty acids

  • Trimethylsilyldiazomethane (TMSD) solution (e.g., 2M in hexane)

  • Methanol/Toluene mixture (e.g., 2:1 v/v)

  • Glacial Acetic Acid

  • Saturated Sodium Chloride (NaCl) solution

  • Hexane

Procedure:

  • Dissolve the dried sample in 1 mL of methanol:toluene (2:1 v/v).

  • Add 100 µL of 2 M TMSD in hexane and incubate at 50°C for 10 minutes.

  • Add a few drops of glacial acetic acid to quench the excess TMSD (the yellow color will disappear).

  • Add 1 mL of saturated NaCl solution.

  • Add 1 mL of hexane and vortex for 30 seconds to extract the FAMEs.

  • After phase separation, transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 3: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This method converts carboxylic acids to their corresponding trimethylsilyl (TMS) esters.

Materials:

  • Dried sample containing brominated fatty acids (1-10 mg)

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous aprotic solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Ensure the sample is completely dry, as BSTFA is highly moisture-sensitive.[12]

  • Dissolve the dried sample in a small volume of anhydrous aprotic solvent in a reaction vial.

  • Add 50-100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is necessary.[10][12]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[10]

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Experimental Workflow and Signaling Pathways

A clear understanding of the experimental workflow is essential for planning and executing the analysis of brominated fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Hydrolysis Hydrolysis (optional, for total FAs) LipidExtraction->Hydrolysis Derivatization Derivatization (BF3-Methanol, TMSD, or BSTFA) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: General experimental workflow for the analysis of brominated fatty acids.

Logical Relationships in Reagent Selection

The choice of derivatization reagent depends on several factors, including the nature of the sample and the analytical goals.

reagent_selection Analyte Analyte Type FreeFA Free Fatty Acids Analyte->FreeFA TotalFA Total Fatty Acids (from complex lipids) Analyte->TotalFA OtherAnalytes Presence of Other Functional Groups Analyte->OtherAnalytes BF3 BF3-Methanol FreeFA->BF3 TMSD TMSD FreeFA->TMSD BSTFA BSTFA FreeFA->BSTFA TotalFA->BF3 OtherAnalytes->BSTFA Reagent Derivatization Reagent

Caption: Logical decision tree for selecting a suitable derivatization reagent.

References

Safety Operating Guide

Proper Disposal of 9,10,12,13-Tetrabromooctadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 9,10,12,13-tetrabromooctadecanoic acid is crucial for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal procedures distinct from non-halogenated chemical waste. Adherence to these protocols is essential to mitigate risks and maintain compliance with regulatory standards.

Essential Safety and Hazard Information

Data Presentation: Hazard Profile

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Source: ECHA C&L Inventory[1]

Due to these hazards, standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat, fully buttoned with sleeves rolled down.

All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on general guidelines for the disposal of halogenated organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Characterization and Segregation

  • Identify as Halogenated Waste: Due to the presence of bromine, 9,10,12,13-tetrabromooctadecanoic acid must be classified as halogenated organic waste.

  • Segregate from Other Waste Streams: It is critical to keep halogenated waste separate from non-halogenated organic waste, aqueous waste, and general laboratory trash. Cross-contamination can interfere with disposal processes and increase costs.

Step 2: Waste Collection

  • Solid Waste:

    • Collect pure 9,10,12,13-tetrabromooctadecanoic acid, as well as any materials contaminated with it (e.g., weighing paper, gloves, paper towels, silica gel), in a designated, sealable hazardous waste container.

    • This container must be compatible with the chemical and clearly marked for solid halogenated organic waste.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated container for liquid halogenated organic waste.

    • Do not mix with non-halogenated solvent waste. Many institutions have separate waste streams for these categories.

Step 3: Labeling and Storage

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "9,10,12,13-Tetrabromooctadecanoic acid."

    • The primary hazard(s) (e.g., "Irritant," "Halogenated Organic Waste").

    • The date accumulation started.

  • Secure Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials and has secondary containment, especially for liquid waste containers.

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: This waste must be disposed of in a regulated hazardous waste incinerator. Improper disposal, such as incineration at facilities not equipped to handle halogenated compounds, can lead to the formation of hazardous byproducts like hydrobromic acid (HBr), dioxins, and furans.

  • Forbidden Disposal Routes: Never dispose of 9,10,12,13-tetrabromooctadecanoic acid or its containers in the regular trash or down the drain.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of 9,10,12,13-tetrabromooctadecanoic acid and associated waste.

G cluster_start Start: Waste Generation cluster_characterization Step 1: Characterization cluster_segregation Step 2: Segregation & Collection cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start Generate Waste: 9,10,12,13-Tetrabromooctadecanoic acid (Solid or in Solution) char_waste Characterize Waste: Contains Bromine? start->char_waste solid_waste Solid Waste (Pure compound, contaminated gloves, paper towels, silica gel) char_waste->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions of the compound) char_waste->liquid_waste Yes (Liquid) collect_solid Collect in designated 'Solid Halogenated Organic Waste' container solid_waste->collect_solid collect_liquid Collect in designated 'Liquid Halogenated Organic Waste' container liquid_waste->collect_liquid label_storage Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) - Accumulation Date collect_solid->label_storage collect_liquid->label_storage store_waste Store container in designated Satellite Accumulation Area label_storage->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for 9,10,12,13-Tetrabromooctadecanoic acid.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9,10,12,13-Tetrabromooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 9,10,12,13-Tetrabromooctadecanoic acid.

9,10,12,13-Tetrabromooctadecanoic acid is a chemical compound that requires careful handling to ensure laboratory safety. This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and protect personnel.

Hazard Identification and GHS Classification

9,10,12,13-Tetrabromooctadecanoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling 9,10,12,13-Tetrabromooctadecanoic acid and other brominated organic compounds.[2] The following table summarizes the recommended PPE for various levels of protection.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[2]Full-face shield worn over safety goggles.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use.[2][3]Double-gloving with appropriate material. Consult glove compatibility charts.[2]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[2]Flame-resistant lab coat and a chemical-resistant apron.[2]
Respiratory Not typically required when working in a properly functioning fume hood.A respirator with appropriate cartridges or a supplied-air hood may be necessary for emergencies or large-scale work.[2]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Planning:

  • Thoroughly review the Safety Data Sheet (SDS) for 9,10,12,13-Tetrabromooctadecanoic acid before commencing any work.[2]

  • Ensure the work area, particularly the chemical fume hood, is clean, uncluttered, and functioning correctly.[2]

  • Assemble all necessary glassware and equipment.

  • Have spill cleanup materials and designated waste containers readily available.[2]

2. Donning PPE:

  • Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.[2]

3. Reagent Handling and Reaction Setup:

  • All work with 9,10,12,13-Tetrabromooctadecanoic acid must be conducted inside a certified chemical fume hood.

  • Carefully measure and transfer the compound to the reaction vessel.

  • When diluting, always add the acid to the solvent, not the other way around, to prevent splashing.[2]

  • Use secondary containment, such as a bottle carrier, when transporting the chemical within the laboratory.[2]

4. Cleanup and Doffing PPE:

  • Decontaminate all glassware and the work surface after the experiment is complete.[2]

  • Properly remove PPE, avoiding contact with the outer surfaces of the gloves.[2]

  • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan: Managing Hazardous Waste

Proper disposal of 9,10,12,13-Tetrabromooctadecanoic acid and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds require separate disposal in designated "Halogenated Organic Waste" containers.[4]

  • Aqueous Waste: Aqueous solutions containing the compound should be collected as hazardous waste.[2]

  • Solid Waste: Contaminated lab supplies, such as filter paper, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[2]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[5] Never dispose of this chemical down the drain.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 9,10,12,13-Tetrabromooctadecanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Ready Spill Kit & Waste Bins prep3->prep4 ppe Don PPE prep4->ppe handle Handle Chemical in Fume Hood ppe->handle transport Use Secondary Containment handle->transport decon Decontaminate Glassware transport->decon dispose_liquid Dispose of Liquid Waste decon->dispose_liquid dispose_solid Dispose of Solid Waste decon->dispose_solid doff_ppe Doff PPE dispose_liquid->doff_ppe dispose_solid->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for safe handling and disposal of 9,10,12,13-Tetrabromooctadecanoic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10,12,13-Tetrabromooctadecanoic acid
Reactant of Route 2
9,10,12,13-Tetrabromooctadecanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.